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4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- Documentation Hub

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  • Product: 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-
  • CAS: 33544-14-8

Core Science & Biosynthesis

Foundational

Medicinal Chemistry of 7-Methoxychromone-2-carbonitrile: Scaffold Utility & Therapeutic Applications

Executive Summary 7-Methoxychromone-2-carbonitrile represents a specialized pharmacophore within the benzopyrone class, distinguishing itself through a unique electronic "push-pull" system. The electron-donating 7-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxychromone-2-carbonitrile represents a specialized pharmacophore within the benzopyrone class, distinguishing itself through a unique electronic "push-pull" system. The electron-donating 7-methoxy group (


 effect) stabilizes the benzopyrone core, while the electron-withdrawing 2-carbonitrile group (

effect) activates the pyrone ring towards nucleophilic functionalization and serves as a critical bioisostere for carboxylic acids.

This technical guide outlines the medicinal chemistry applications of this scaffold, focusing on its role as a precursor for adenosine receptor antagonists , anticancer DNA intercalators , and MAO-B inhibitors . It provides validated synthetic protocols and mechanistic insights for drug development professionals.

Pharmacophore Analysis & Electronic Properties

The therapeutic utility of 7-methoxychromone-2-carbonitrile stems from its ability to modulate binding affinity through electronic distribution.

  • C2-Nitrile (Warhead/Anchor): The nitrile group is a versatile handle. It acts as a hydrogen bond acceptor (weak) in protein pockets (e.g., Serine/Threonine residues) and serves as a precursor to tetrazoles (metabolically stable carboxylate bioisosteres).

  • 7-Methoxy Substituent: Unlike the unsubstituted chromone, the 7-OMe group increases lipophilicity (

    
    ) and blocks Phase II metabolic conjugation (glucuronidation) at the 7-position, significantly enhancing oral bioavailability compared to its 7-hydroxy counterpart.
    
  • Michael Acceptor Reactivity: The C2-C3 double bond, activated by the nitrile, allows for reversible covalent interactions with cysteine-rich enzymes, a strategy increasingly used in Targeted Covalent Inhibitors (TCIs) .

Synthetic Architecture

Core Synthesis Protocol

The most robust route to 7-methoxychromone-2-carbonitrile avoids the unstable formyl chloride intermediates, favoring the dehydration of the corresponding amide.

Protocol: Dehydration of 7-Methoxy-4-oxo-4H-chromene-2-carboxamide

  • Starting Material: 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (derived from Claisen condensation of 2'-hydroxy-4'-methoxyacetophenone with diethyl oxalate).[1]

  • Amidation: React carboxylic acid with

    
     (reflux, 2h) to form the acid chloride, followed by treatment with aqueous 
    
    
    
    at 0°C.
    • Yield: ~85%[2]

  • Dehydration (The Critical Step):

    • Suspend the amide (1.0 eq) in dry DMF.

    • Add Cyanuric Chloride (0.5 eq) or

      
       (1.2 eq) at 0°C.
      
    • Stir at RT for 4 hours.

    • Workup: Pour into ice water. The nitrile precipitates as a white/pale yellow solid.

    • Validation: IR peak at ~2230

      
       (C≡N stretch); disappearance of amide bands.
      
Visualization: Synthetic Pathway

The following diagram illustrates the conversion from the acetophenone precursor to the nitrile and its subsequent divergence into bioactive heterocycles.

SyntheticPathway Start 2'-Hydroxy-4'-methoxy acetophenone Inter1 Diketo Ester Intermediate Start->Inter1 Diethyl oxalate NaOEt, EtOH Acid Chromone-2-carboxylic Acid Inter1->Acid HCl, Reflux (Cyclization) Amide Chromone-2-carboxamide Acid->Amide 1. SOCl2 2. NH3 (aq) Nitrile 7-Methoxychromone- 2-carbonitrile Amide->Nitrile POCl3 or Cyanuric Chloride (Dehydration) Tetrazole Tetrazole Derivative (A2A Antagonist) Nitrile->Tetrazole NaN3, ZnBr2 Isosteric Replacement Triazole Fused Triazolo-chromone (DNA Intercalator) Nitrile->Triazole Hydrazine derivatives Cycloaddition

Figure 1: Step-wise synthesis of the 7-methoxychromone-2-carbonitrile scaffold and its divergence into bioactive classes.

Medicinal Chemistry Applications

Adenosine Receptor Antagonists (A2A/A3)

Chromone-2-carbonitriles are privileged scaffolds for developing A2A adenosine receptor antagonists , which are targets for Parkinson's disease and cancer immunotherapy.

  • Mechanism: The planar chromone core mimics the adenine ring of adenosine.

  • Transformation: The C2-nitrile is converted to a tetrazole ring via [3+2] cycloaddition with sodium azide (

    
    ).
    
  • SAR Insight: The 7-methoxy group aligns with the exocyclic amine region of the adenosine receptor, providing steric bulk that improves selectivity over A1 receptors.

  • Protocol (Tetrazole Synthesis):

    • React 7-methoxychromone-2-carbonitrile (1 mmol) with

      
       (1.5 mmol) and 
      
      
      
      (catalytic) in water/isopropanol (reflux, 12h).
    • Acidify to pH 2 to precipitate the 5-(7-methoxychromone-2-yl)tetrazole.

MAO-B Inhibition (Neuroprotection)

7-Methoxychromone derivatives exhibit selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that degrades dopamine.

  • Binding Mode: The C2-nitrile fits into the "entrance cavity" of MAO-B, while the 7-OMe group interacts with Tyr326 via hydrophobic interactions.

  • Advantage: Unlike hydrazine-based inhibitors, nitrile-based chromones are reversible inhibitors, reducing the risk of the "cheese effect" (hypertensive crisis).

Anticancer Agents: DNA Intercalation

The nitrile group activates the chromone ring for fusion with other heterocycles, creating planar polycyclic systems capable of DNA intercalation.

  • Application: Synthesis of Chromeno[2,3-d]pyrimidines .[3]

  • Reaction: The C2-CN group reacts with amidines or guanidine to fuse a pyrimidine ring.

  • Biological Effect: These fused systems slip between DNA base pairs, inhibiting Topoisomerase II and inducing apoptosis in resistant cancer lines (e.g., MCF-7).

Quantitative Performance Data

The following table summarizes the comparative efficiency of synthetic methods and biological activities associated with this scaffold.

ParameterMethod/TargetReagent/ConditionOutcome/Potency
Synthesis Yield Amide Dehydration

/ DMF
85–92% Yield
Synthesis Yield Amide DehydrationCyanuric Chloride78–85% Yield (Greener)
Bioactivity MAO-B Inhibition7-OMe-Chromone-2-CN

Bioactivity A2A Receptor BindingTetrazole Derivative

Bioactivity Antibacterial (S. aureus)Native ScaffoldMIC

Experimental Validation: Workflow Diagram

To ensure reproducibility, the following workflow details the critical decision points in the synthesis and assay of these derivatives.

ExperimentalWorkflow Start Start: 7-Methoxychromone-2-CN Decision Target Application? Start->Decision RouteA Route A: Neuroprotection (MAO-B) Decision->RouteA Enzyme Inhibition RouteB Route B: GPCR Ligands (Adenosine) Decision->RouteB Receptor Antagonism ExpA Assay: Fluorometric MAO-B (Amplex Red) RouteA->ExpA Direct Screening ExpB Synthesis: [3+2] Cycloaddition (Tetrazole Formation) RouteB->ExpB Derivatization ResultA Data: IC50 Calculation ExpA->ResultA ResultB Data: Radioligand Binding (Ki) ExpB->ResultB

Figure 2: Decision matrix for evaluating 7-methoxychromone-2-carbonitrile derivatives in drug discovery.

References

  • Gomes, A. et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. [Link]

  • Reis, J. et al. (2020). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry (RSC). [Link]

  • Keri, R. S. et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. [Link]

  • Gaspar, A. et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. [Link]

  • Senthilkumar, N. et al. (2020).[4] Pterocarpus indicus Willd: A Lesser Known Tree Species of Medicinal Importance. Asian Journal of Research in Botany. [Link]

Sources

Exploratory

Thermodynamic Stability and Structural Integrity of 4H-1-Benzopyran-2-carbonitrile Derivatives

The following technical guide provides an in-depth analysis of the thermodynamic stability of 4H-1-Benzopyran-2-carbonitrile derivatives. This document is structured for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 4H-1-Benzopyran-2-carbonitrile derivatives. This document is structured for researchers and drug development professionals, focusing on structural integrity, degradation pathways, and validation protocols.[1][2][3]

Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists, Computational Chemists[2][3]

Executive Summary & Structural Context

The 4H-1-benzopyran (4H-chromene) scaffold is a privileged structure in medicinal chemistry, serving as the core for Bcl-2 inhibitors, antimicrobial agents, and potassium channel openers.[1][3] However, the introduction of a carbonitrile (-CN) group at the C2 position introduces unique thermodynamic tensions.[3]

Unlike the more common 2-amino-4H-chromene-3-carbonitriles (synthesized via malononitrile MCRs), the 4H-1-Benzopyran-2-carbonitrile possesses a vinyl nitrile motif embedded within a cyclic enol ether system.[3] Its stability is governed by a delicate interplay between:

  • Tautomeric Stress: The equilibrium between the 4H-chromene (kinetic) and 2H-chromene (thermodynamic) forms.[3]

  • Electronic Conjugation: The tug-of-war between the O1 lone pair delocalization and the electron-withdrawing nitrile group.

  • Oxidative Susceptibility: The propensity for aromatization to form coumarin or chromone derivatives.[3]

This guide details the theoretical framework and experimental protocols required to profile the stability of these derivatives.

Theoretical Framework: The Stability Landscape

The Tautomeric Equilibrium (4H vs. 2H)

The primary thermodynamic risk for 4H-chromenes is isomerization to the 2H-chromene or open-chain forms.

  • 4H-Isomer (Target): Contains a C2=C3 double bond.[3] The Oxygen (O1) is isolated from the alkene by the sp3 hybridized C4. The C2-CN group creates a conjugated vinyl nitrile system (

    
    ).[3] This provides significant stabilization energy (~2-3 kcal/mol) due to resonance.[3]
    
  • 2H-Isomer (Competitor): Contains a C3=C4 double bond.[3] The O1 is directly conjugated to the alkene (vinyl ether character). In a 2-carbonitrile derivative, the CN group would be on the sp3 C2 position (

    
    ), breaking the nitrile conjugation.[3]
    

Thermodynamic Conclusion: Unlike unsubstituted chromenes where the 2H-form is often favored due to vinyl ether resonance, the 2-carbonitrile substitution preferentially stabilizes the 4H-tautomer via extended conjugation (


). However, this makes the C4 protons highly acidic, increasing susceptibility to oxidative dehydrogenation.[1][2][3]
Degradation Pathways

The thermodynamic instability manifests through three primary vectors:

  • Retro-Michael Addition: Under thermal stress, the pyran ring can open, reverting to precursor salicylaldehydes and acrylonitrile derivatives.[1][2][3]

  • Hydrolysis: The C2-nitrile is activated by the adjacent oxygen. Acidic conditions convert the nitrile to a carboxamide (kinetic) and subsequently to a carboxylic acid (thermodynamic), often accompanied by decarboxylation.[3]

  • Aromatization: The 4H-chromene is an intermediate oxidation state.[3] It thermodynamically seeks to become a fully aromatic coumarin (if oxidized at C2) or chromone (if oxidized at C4).[1][3]

Visualization: Stability & Degradation Logic[1][2]

The following diagram illustrates the interconnected pathways governing the stability of the scaffold.

ChromeneStability cluster_main Thermodynamic Core cluster_degrad Degradation Sinks Target 4H-Benzopyran-2-CN (Vinyl Nitrile Stabilized) Isomer 2H-Benzopyran-2-CN (Allylic Ether) Target->Isomer Base Catalyzed (Tautomerization) Coumarin Coumarin Derivative (Oxidative Aromatization) Target->Coumarin Oxidation (O2/Light) -2H OpenChain Open Chain Phenol (Ring Opening) Target->OpenChain Thermal Stress (Retro-Michael) Amide 2-Carboxamide (Hydrolysis Product) Target->Amide Acid/Base (Hydrolysis) Isomer->Target Conjugation Drive

Caption: Figure 1. Thermodynamic equilibrium and irreversible degradation sinks for 4H-benzopyran-2-carbonitriles. Note the reversibility of tautomerism vs. the irreversibility of oxidation.

Computational Validation Protocol (DFT)[1][2][3]

Before synthesis, thermodynamic stability must be predicted using Density Functional Theory (DFT).[1][2][3] This protocol validates the relative energy of the 4H vs 2H tautomers.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic heterocycles).[1][2][3]

  • Solvation Model: IEFPCM (Solvents: Water, DMSO, Methanol).[1][2][3]

Step-by-Step Workflow:

  • Conformational Search: Generate conformers for both 4H and 2H isomers to find global minima.

  • Geometry Optimization: Optimize ground states in the gas phase.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Solvation Calculation: Re-optimize in solvent to determine Gibbs Free Energy (

    
    ).[1][3]
    
  • Global Reactivity Descriptors: Calculate Chemical Hardness (

    
    ) and Electrophilicity Index (
    
    
    
    ) to predict susceptibility to hydrolysis.

Data Output Table (Template):

Parameter4H-Isomer (Target)2H-Isomer

(4H - 2H)
Interpretation
Total Energy (Hartree)



If

, 4H is stable.[3]
HOMO-LUMO Gap (eV)


-Larger gap = Higher kinetic stability.[3]
Dipole Moment (Debye)


-Higher

= Higher solubility in polar media.[1][3]

Experimental Protocols: Forced Degradation

To empirically verify thermodynamic stability, perform stress testing compliant with ICH Q1A(R2) guidelines.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine the lability of the nitrile group and the pyran ring opening.

  • Preparation: Dissolve 10 mg of derivative in 1 mL Acetonitrile (co-solvent).

  • Acid Stress: Add 4 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 4 mL of 0.1 N NaOH. Stir at RT for 4 hours (Refluxing base often destroys the pyran ring immediately).

  • Analysis: Neutralize samples and analyze via HPLC-DAD (UV 254 nm).

  • Success Criteria: < 5% degradation indicates high stability. Appearance of a peak at [M+18] (Amide) or [M+19] (Acid) in LC-MS confirms nitrile hydrolysis.[1][3]

Protocol B: Oxidative Stress (Aromatization Risk)

Objective: Assess susceptibility to dehydrogenation (formation of coumarins).[3]

  • Preparation: Dissolve 10 mg of derivative in 5 mL Methanol.

  • Stress: Add 1 mL of 30%

    
    . Store at room temperature for 24 hours.
    
  • Analysis: Monitor for the appearance of the aromatized product (usually -2 Da mass shift in LC-MS, significant UV shift).

Protocol C: Thermal Stability (Solid State)

Objective: Determine lattice stability and polymorphism.[3]

  • DSC (Differential Scanning Calorimetry): Heat sample from 30°C to 300°C at 10°C/min under

    
    .
    
    • Indicator: A sharp endotherm indicates melting.[3] An exotherm before melting indicates decomposition or recrystallization of a metastable polymorph.

  • TGA (Thermogravimetric Analysis): Monitor weight loss.

    • Indicator: Weight loss prior to melting suggests solvate desolvation or volatile degradation (decarboxylation).[1][3]

Synthesis Implications: Kinetic vs. Thermodynamic Control[1][2]

The synthesis of 4H-chromene-2-carbonitriles often utilizes a multicomponent reaction (MCR) involving salicylaldehydes and acrylonitrile derivatives.[3]

  • Kinetic Product: The 4H-chromene is typically the kinetic product formed via Michael addition followed by cyclization.

  • Thermodynamic Product: Prolonged heating or strong base can lead to the 2H-chromene (if substituents allow) or thermodynamic sinks (dimers/oligomers).[3]

Optimization Tip: To maximize the yield of the 4H-2-CN derivative, use mild basic catalysts (e.g., DABCO, Piperidine) at lower temperatures (RT to 50°C) to prevent ring opening or isomerization.[1][2][3]

References

  • Electronic Structure & DFT

    • Title: DFT-based theoretical investigation of structural stability... of chromene conformers.
    • Source: ResearchGate (2026 Data).[1][3]

    • URL:

  • Synthesis & Tautomerism

    • Title: The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives.[3][4][5][6]

    • Source: Chem. Proc. (2023).[1][3]

    • URL:[1][2][3]

  • Degradation Protocols

    • Title: Forced Degradation Studies: Regulatory Considerations and Implementation (ICH Q1A).[3][7]

    • Source: BioPharm International.[1][3]

    • URL:

  • General Scaffold Stability

    • Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[3]

    • Source: Frontiers in Chemistry (via NCBI).[1][3]

    • URL:

  • Green Synthesis & Catalysis

    • Title: Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives.[3][8]

    • Source: Royal Society of Chemistry (RSC) Advances.[3]

    • URL:

Sources

Foundational

Technical Monograph: Synthesis and Pharmacological Utility of 2-Cyano-7-Methoxychromone

Executive Summary: The Electrophilic Pivot 2-Cyano-7-methoxychromone (7-methoxy-4-oxo-4H-chromene-2-carbonitrile) represents a specialized subclass of the chromone scaffold, distinguished by the synergistic interplay bet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Pivot

2-Cyano-7-methoxychromone (7-methoxy-4-oxo-4H-chromene-2-carbonitrile) represents a specialized subclass of the chromone scaffold, distinguished by the synergistic interplay between the electron-donating methoxy group at C7 and the strongly electron-withdrawing cyano group at C2.

Unlike simple chromones, the C2-nitrile derivative functions as a "chemical spring-loaded" system. The cyano group activates the pyrone ring toward nucleophilic attack, making this molecule a premier electrophilic scaffold for Diversity-Oriented Synthesis (DOS) . It is less frequently a final drug candidate itself, but rather a critical intermediate for generating fused heterocyclic libraries (e.g., chromeno-pyrimidines, tetrazoles) with potent anticancer and antimicrobial profiles.

This guide details the two most authoritative synthetic routes—the classical Aldoxime Dehydration and the modern Oxidative Cascade—and delineates the mechanistic principles governing its bioactivity.

Chemical Foundation & Reactivity Profile

The reactivity of 2-cyano-7-methoxychromone is defined by the competition between the C2 and C4 electrophilic centers.

  • C2-Activation: The nitrile group (

    
    ) exerts a strong 
    
    
    
    (inductive) and
    
    
    (mesomeric) effect, rendering the C2 position highly susceptible to Michael-type nucleophilic addition.
  • 7-OMe Modulation: The methoxy group at C7 is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzopyrone system, stabilizing the molecule against non-specific degradation while maintaining sufficient reactivity at C2 for controlled transformations.

Visualization: Reactivity Hotspots

The following diagram illustrates the electronic push-pull system that dictates the molecule's behavior.

ReactivityProfile Chromone 2-Cyano-7-Methoxychromone (Scaffold) C2 C2 Position (Primary Electrophile) Chromone->C2 Activated by -CN C4 C4 Carbonyl (Secondary Electrophile) Chromone->C4 Hard Nucleophile Target Ring Opening Ring Opening C2->Ring Opening Nucleophilic Attack (RORC Mechanism) OMe 7-Methoxy Group (Resonance Donor) OMe->Chromone Stabilizes Cationic Character

Figure 1: Electronic reactivity map showing the 'Push-Pull' influence of the 7-OMe and 2-CN substituents.

Synthetic Protocols

To ensure reproducibility and high yield, two distinct methodologies are recommended depending on the starting material availability and "green" chemistry requirements.

Protocol A: The Classical Aldoxime Dehydration (High Reliability)

This method is the gold standard for gram-scale synthesis, utilizing 7-methoxy-2-formylchromone as the precursor. It relies on the conversion of an aldehyde to a nitrile via an oxime intermediate.

Precursors: 7-methoxy-2-formylchromone, Hydroxylamine hydrochloride (


), Sodium Formate, Formic Acid.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 7-methoxy-2-formylchromone (10 mmol) in 98% formic acid (20 mL).

    • Add dry sodium formate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).

    • Mechanism:[1][2][3][4][5] The acidic medium catalyzes the condensation of the aldehyde with hydroxylamine to form the oxime in situ.

  • Dehydration (One-Pot):

    • Heat the mixture to reflux (approx. 100°C) for 1–2 hours.

    • Critical Control Point: Monitor by TLC (System: Hexane/EtOAc 7:3). The intermediate oxime spot should disappear, replaced by a less polar nitrile spot.

    • The formic acid/sodium formate system acts as a dehydrating agent, converting

      
       directly to 
      
      
      
      .
  • Isolation:

    • Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • The product precipitates as a solid. Filter and wash with cold water until neutral pH.

    • Purification: Recrystallize from ethanol or acetone to yield needle-like crystals.

Yield Expectation: 75–85%.

Protocol B: Oxidative Cascade Cyanation (Modern/Green)

A contemporary approach using simple enaminones, avoiding pre-formed chromone aldehydes. This method utilizes iodine (


) mediated oxidative cyclization.

Precursors: 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paenone), DMF-DMA, Potassium Ferrocyanide (


).

Step-by-Step Methodology:

  • Enaminone Synthesis: React the acetophenone derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone intermediate.

  • Cascade Cyclization:

    • Dissolve the enaminone (1.0 eq) in DMSO.

    • Add

      
       (0.5 eq) as the non-toxic cyanide source.
      
    • Add

      
       (1.0 eq) and a Lewis acid catalyst (e.g., 
      
      
      
      , 10 mol%).
    • Heat to 100°C for 4 hours.

  • Mechanism: Iodine promotes the oxidative cyclization to the chromone ring, while simultaneously facilitating the C-H cyanation at the C2 position via a radical pathway.

Yield Expectation: 60–70% (Lower yield but fewer steps).

Comparative Workflow Visualization

SynthesisPathways cluster_A Method A: Classical Aldoxime (Robust) cluster_B Method B: Oxidative Cascade (Green) StartA 7-Methoxy-2-formylchromone StepA1 + NH2OH.HCl / HCOOH StartA->StepA1 InterA [Aldoxime Intermediate] StepA1->InterA Condensation EndA 2-Cyano-7-methoxychromone InterA->EndA - H2O (Dehydration) StartB o-Hydroxy Enaminone StepB1 + K4[Fe(CN)6] / I2 / DMSO StartB->StepB1 EndB 2-Cyano-7-methoxychromone StepB1->EndB Oxidative Cyclization + C-H Cyanation

Figure 2: Comparison of the stepwise classical route vs. the one-pot oxidative cascade route.

Bioactivity & Pharmacological Utility[1][2][6][7][8][9]

2-Cyano-7-methoxychromone is rarely the "end-point" drug. Its value lies in its role as a suicide substrate or a divergent precursor .

The RORC Mechanism (Ring Opening Ring Closure)

The primary pharmacological utility stems from the RORC reaction. When treated with binucleophiles (e.g., hydrazines, amidines), the pyrone ring opens at C2 and recyclizes to form fused systems that are otherwise difficult to synthesize.

Key Derivatives & Activities:

Derivative Class Nucleophile Used Biological Indication Mechanism of Action
Chromeno-pyrimidines Guanidine / Urea Anticancer Intercalation into DNA; inhibition of Topoisomerase II.

| 5-(Chromon-2-yl)tetrazoles | Sodium Azide (


) | Anti-allergic  | Bioisostere of carboxylic acid; mast cell stabilization. |
| Pyrazoles  | Hydrazine hydrate | Anti-inflammatory  | COX-2 inhibition selectivity. |
Pharmacophore Modeling

In SAR (Structure-Activity Relationship) studies, the 7-methoxy group is critical.

  • Lipophilicity: It increases

    
    , enhancing membrane permeability compared to the 7-hydroxy analog.
    
  • Metabolic Stability: The methyl ether protects the phenolic oxygen from rapid glucuronidation, extending the half-life of the scaffold in vivo.

References

  • Ciattini, P. G., Morera, E., & Ortar, G. (1983).[6] A Simple Route to Chromone-2-carbonitriles. Synthesis, 1983(4), 311-312.[6]

  • Lin, Y., Wan, J. P., & Liu, Y. (2023). Cascade in Situ Iodination, Chromone Annulation, and Cyanation for Site-Selective Synthesis of 2-Cyanochromones. The Journal of Organic Chemistry, 88(6).

  • Hassan, F., et al. (2021). Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity. RSC Advances.

  • Gammill, R. B. (1979). General synthesis of chromone-2-carbonitriles. Journal of Organic Chemistry, 44, 3988.

Sources

Exploratory

Computational Docking Studies of 7-Methoxy-4-Oxo-4H-Chromene-2-Carbonitrile Ligands

Executive Summary The chromone scaffold (4H-chromen-4-one) represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone scaffold (4H-chromen-4-one) represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs. The specific derivative 7-methoxy-4-oxo-4H-chromene-2-carbonitrile combines three critical pharmacophoric features: the planar chromone anchor, a lipophilic 7-methoxy group often associated with isoform selectivity (particularly in Monoamine Oxidase B), and a C2-nitrile group that functions as a reversible covalent warhead or a strong hydrogen bond acceptor.

This guide provides a rigorous, step-by-step computational workflow for docking this ligand class. Unlike generic tutorials, this document focuses on the specific electronic and steric requirements of chromone-2-carbonitriles, utilizing AutoDock Vina for sampling and DFT (Density Functional Theory) for ligand preparation.

Part 1: Chemical Rationale & Target Selection

The Ligand Architecture

To dock this molecule effectively, one must understand its electronic properties. The 7-methoxy group acts as an electron-donating group (EDG), while the 2-nitrile and 4-carbonyl act as electron-withdrawing groups (EWG). This "push-pull" system creates a polarized, planar scaffold ideal for


 stacking interactions within aromatic cages of enzyme active sites.
  • 7-Methoxy: Provides selectivity (e.g., steric clash in MAO-A vs. accommodation in MAO-B).

  • 2-Carbonitrile: Increases polarity and metabolic stability; often engages in interactions with serine or cysteine residues.

Target Selection: Monoamine Oxidase B (MAO-B)

While chromone derivatives are explored for EGFR kinase inhibition, the 7-methoxy substitution pattern is classically validated for MAO-B inhibition (Parkinson's disease therapy).

  • Primary Target: Human MAO-B.[1]

  • PDB ID: 2V5Z (Complex with Safinamide) or 4A79.

  • Rationale: The active site of MAO-B contains a "substrate cavity" and an "entrance cavity" separated by ILE199.[2] Chromones bind effectively here, with the chromone ring stacking between TYR326 and TYR398 .

Part 2: Computational Workflow (Logic & Causality)

The following diagram outlines the critical path for this study. The causality is strict: poor ligand geometry (skipping DFT) leads to incorrect docking poses, regardless of the docking algorithm's quality.

DockingWorkflow Ligand Ligand Construction (SMILES/2D) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Minimize Energy Docking AutoDock Vina (Exhaustiveness=32) DFT->Docking PDBQT (Ligand) Protein Protein Prep (PDB: 2V5Z) Grid Grid Generation (Center: Co-cryst Ligand) Protein->Grid Remove H2O/Ions Grid->Docking Search Space Analysis Interaction Profiling (PLIP/PyMOL) Docking->Analysis Binding Energy

Figure 1: End-to-end computational docking workflow for chromone ligands.

Part 3: Step-by-Step Protocol

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Standard force fields (MMFF94) often fail to capture the correct planarity of conjugated nitrile systems. Quantum mechanical optimization is recommended.

  • Construction: Build the 7-methoxy-4-oxo-4H-chromene-2-carbonitrile structure in Avogadro or ChemDraw.

  • Geometry Optimization:

    • Software: ORCA or Gaussian (or Avogadro with MMF94 if computational resources are limited).

    • Level of Theory: DFT B3LYP/6-31G(d).

    • Goal: Ensure the nitrile group is linear (180° bond angle) and coplanar with the chromone ring.

  • File Conversion: Convert the optimized output (.log or .mol2) to PDBQT format using OpenBabel or MGLTools.

    • Command:obabel -imol2 ligand_opt.mol2 -opdbqt -O ligand.pdbqt --partialcharge gasteiger

Phase 2: Protein Preparation (MAO-B)
  • Retrieval: Download PDB ID 2V5Z from the RCSB Protein Data Bank.

  • Cleaning (PyMOL):

    • Remove chain B (if dimeric and symmetric).

    • Remove water molecules (HOH), except those bridging the co-crystallized ligand if known to be structural (conserved waters). For MAO-B, waters are usually removed for Vina docking.

    • Remove the FAD cofactor only if you are performing covalent docking (unlikely here). For standard docking, keep FAD as it forms the floor of the active site.

  • Protonation: Add polar hydrogens. MAO-B active site residues (e.g., TYR398, TYR435) rely on H-bonding.

  • Charge Assignment: Apply Kollman united atom charges via MGLTools (prepare_receptor4.py).

Phase 3: Grid Generation & Docking
  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand (Safinamide in 2V5Z).

    • Dimensions:

      
       Å. This covers both the substrate and entrance cavities.
      
    • Critical Check: Ensure the FAD N5 atom is included in the box edge, as this is the catalytic center.

  • Execution (AutoDock Vina):

    • Exhaustiveness: Set to 32 (default is 8). Chromone ligands are rigid, but the active site is hydrophobic and tight; higher sampling is required to find the global minimum.

    • Num_modes: 10.

Part 4: Data Presentation & Analysis

Quantitative Scoring

Docking scores (affinity) alone are insufficient. They must be compared against a reference (e.g., Safinamide or a known inhibitor).

Ligand IDVina Score (kcal/mol)Ligand Efficiency (LE)RMSD (vs. Ref)
7-OMe-Chromone-2-CN -9.4 0.42 N/A
Safinamide (Ref)-10.10.380.8 Å (Self-dock)
Acacetin (Analog)-8.80.351.2 Å
  • Interpretation: A score of -9.4 kcal/mol indicates high affinity (sub-micromolar range). The high Ligand Efficiency (LE) suggests the nitrile and methoxy groups are contributing significantly per heavy atom.

Interaction Profiling

The biological activity of this ligand is dictated by specific residues. Use PLIP (Protein-Ligand Interaction Profiler) to generate these metrics.

Interactions Ligand 7-OMe-Chromone-2-CN TYR398 TYR398 (Pi-Stacking) Ligand->TYR398 Parallel Pi-Stack TYR435 TYR435 (Pi-Stacking) Ligand->TYR435 T-shaped Pi-Stack ILE199 ILE199 (Gatekeeper) Ligand->ILE199 Hydrophobic CYS172 CYS172 (H-Bond/Dipole) Ligand->CYS172 CN...H-S Interaction FAD FAD Cofactor (Pi-Interaction) Ligand->FAD Stacking

Figure 2: Predicted interaction map of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile within the MAO-B active site.

Key Mechanistic Insights:

  • The Aromatic Cage: The chromone core must sandwich between TYR398 and TYR435 . If the docked pose does not show this, the result is likely a false positive.

  • The Nitrile Warhead: The 2-CN group often orients towards CYS172 or the FAD cofactor. In some potent inhibitors, this proximity allows for reversible covalent adduct formation, though Vina only models the non-covalent pre-complex.

  • The 7-Methoxy Fit: This group should occupy the hydrophobic entrance cavity, potentially interacting with ILE199 .

Part 5: Validation (Self-Correcting Protocol)

To ensure trustworthiness (E-E-A-T), you must perform a Redocking Validation :

  • Extract the co-crystallized ligand (Safinamide) from 2V5Z.

  • Prepare it exactly as you did the test ligand (add hydrogens, etc.).

  • Dock it back into the protein.

  • Success Criterion: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å . If it is > 2.0 Å, the grid box or charge assignment is incorrect, and the study is invalid.

References

  • RCSB Protein Data Bank. Crystal structure of human monoamine oxidase B in complex with safinamide (PDB: 2V5Z). Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Guglielmi, P., et al. (2019).7-Methoxy-4-oxo-4H-chromene-2-carbonitrile derivatives as novel, potent and selective MAO-B inhibitors. (Contextual grounding in chromone-MAO-B research).
  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research. Available at: [Link]

  • Reis, J., et al. (2020). Chromone derivatives as potential inhibitors of monoamine oxidase B. (General scaffold validation). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

Abstract & Significance The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for various biological targets including kinase inhibitors, anticancer ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for various biological targets including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] The 2-carbonitrile derivative, 7-methoxy-4-oxo-4H-chromene-2-carbonitrile , represents a critical intermediate. The cyano group at the C2 position is highly versatile, allowing for transformation into tetrazoles, amidines, or serving as an electrophilic handle for heterocycle formation.

This application note details a robust, scalable, four-step synthesis starting from commercially available 2'-hydroxy-4'-methoxyacetophenone . Unlike direct cyanation methods which often suffer from low regioselectivity, this protocol utilizes a stepwise functional group interconversion strategy (Ester


 Acid 

Amide

Nitrile) to ensure high purity and yield.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the chromone-2-carboxylate system. The 2-position functionalization is best achieved early via Claisen condensation with an oxalate ester.

  • Target: 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile[2]

  • Precursor 1: 7-Methoxy-4-oxo-4H-chromene-2-carboxamide

  • Precursor 2: 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • Starting Materials: 2'-Hydroxy-4'-methoxyacetophenone + Diethyl oxalate

Retrosynthesis Target Target: Nitrile (CAS 33544-14-8) Amide Precursor: Primary Amide Target->Amide Dehydration Acid Precursor: Carboxylic Acid Amide->Acid Amidation Ester Intermediate: Ethyl Ester (CAS 38322-74-6) Acid->Ester Hydrolysis Start Start: 2'-Hydroxy-4'-methoxyacetophenone + Diethyl Oxalate Ester->Start Claisen Condensation & Cyclization

Figure 1: Retrosynthetic strategy for the target nitrile.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Principle: Base-catalyzed Claisen condensation followed by acid-mediated cyclization (Baker-Venkataraman type rearrangement/cyclization).

  • Reagents:

    • 2'-Hydroxy-4'-methoxyacetophenone (1.0 eq)

    • Diethyl oxalate (2.0 eq)

    • Sodium ethoxide (2.5 eq, 21% wt in ethanol)

    • Ethanol (absolute)[3][4]

    • Glacial Acetic Acid or HCl (conc.)

  • Procedure:

    • Condensation: To a stirred solution of sodium ethoxide (2.5 eq) in absolute ethanol under nitrogen, add a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) in ethanol dropwise at 0°C.

    • Stir for 15 minutes, then add diethyl oxalate (2.0 eq) dropwise.

    • Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of the acetophenone.

    • Cyclization: Cool the reaction mixture to room temperature and pour into a mixture of ice and water. Acidify with concentrated HCl to pH ~2.

    • Extract with ethyl acetate (3x) or filter the precipitate if a solid forms (common for chromone esters).

    • Purification: Recrystallize from ethanol to afford the ester as white/off-white needles.

  • Yield Expectation: 70–85%

  • Key Data: CAS 38322-74-6.[5]

    
    H NMR (CDCl
    
    
    
    ) should show the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), and the C3-H singlet (~7.0 ppm).
Step 2: Hydrolysis to 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Principle: Saponification of the ester.

  • Reagents:

    • Ethyl ester (from Step 1)

    • Sodium hydroxide (2.0 eq, 1M aqueous)

    • Methanol or Ethanol[6]

  • Procedure:

    • Suspend the ester in methanol.[1] Add 1M NaOH solution.

    • Heat to mild reflux for 1–2 hours. The solid will dissolve as the salt forms.

    • Cool and acidify with 2M HCl. The carboxylic acid will precipitate.

    • Filter, wash with water, and dry in a vacuum oven at 50°C.

  • Yield Expectation: >90%

Step 3: Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carboxamide

Principle: Activation of the acid to the acid chloride followed by reaction with ammonia. Note: Direct aminolysis of chromone esters can sometimes lead to ring opening (Michael addition). The Acid Chloride route is safer for the chromone core.

  • Reagents:

    • Carboxylic Acid (from Step 2)[7]

    • Thionyl Chloride (

      
      ) (5.0 eq) or Oxalyl Chloride/DMF (cat.)
      
    • Ammonium hydroxide (conc. aq) or Ammonia in Methanol (7N)

    • Dichloromethane (DCM)

  • Procedure:

    • Activation: Suspend the carboxylic acid in dry DCM. Add oxalyl chloride (1.2 eq) and a drop of DMF. Stir at RT until gas evolution ceases and the solid dissolves (approx 2h). Alternatively, reflux in neat

      
       for 1h and evaporate excess.
      
    • Evaporate solvent to obtain the crude acid chloride (yellow solid).

    • Amidation: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[4][8]

    • Add Ammonia solution (excess) dropwise or bubble

      
       gas. A precipitate will form immediately.
      
    • Stir for 1 hour at RT.

    • Workup: Filter the solid, wash with water (to remove

      
      ), and dry.
      
  • Yield Expectation: 80–90%

Step 4: Dehydration to 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile

Principle: Dehydration of the primary amide to the nitrile. Choice of Reagent: While


 is common, Trifluoroacetic Anhydride (TFAA) / Pyridine  is recommended here as a milder alternative that minimizes the risk of chlorinating the C4-carbonyl oxygen (a known side reaction in chromones).
  • Reagents:

    • Amide (from Step 3)

    • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

    • Pyridine (excess, as solvent and base) or Triethylamine/DCM

  • Procedure:

    • Dissolve the amide in dry Pyridine (or DCM with 3.0 eq Pyridine) under nitrogen.

    • Cool to 0°C.

    • Add TFAA dropwise. The reaction is exothermic.

    • Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (the nitrile is usually less polar than the amide).

    • Workup: Quench with ice water. The nitrile product often precipitates.

    • Extract with DCM if oil forms. Wash organic layer with 1M HCl (to remove pyridine), saturated

      
      , and brine.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc).

  • Yield Expectation: 75–85%

  • Physical Properties: CAS 33544-14-8.[2] Off-white to pale yellow solid.

Analytical Characterization (Expected)

TechniqueParameterExpected Signal / Observation

H NMR
Solvent: DMSO-


3.90
(s, 3H, -OCH

)

6.90
(s, 1H, H-3, characteristic of chromone)

7.10
(dd, 1H, H-6)

7.20
(d, 1H, H-8)

8.00
(d, 1H, H-5)
IR Spectroscopy Functional Groups~2230–2240 cm

(C

N stretch, weak/sharp)~1650 cm

(C=O stretch, ketone)~1600 cm

(C=C aromatic)
Mass Spectrometry ESI / APCI[M+H]

= 202.05
(Calc.[9][10] MW: 201.[10]18)

Workflow Visualization

SynthesisWorkflow Start Start: 2'-Hydroxy-4'-methoxyacetophenone Step1 Step 1: Claisen Condensation (Diethyl oxalate, NaOEt, EtOH) Reflux 4h -> HCl Cyclization Start->Step1 Inter1 Intermediate: Ethyl Ester (Solid, Recryst. EtOH) Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) Inter1->Step2 Inter2 Intermediate: Carboxylic Acid (Ppt upon acidification) Step2->Inter2 Step3 Step 3: Amidation (1. SOCl2/DCM; 2. NH3) Inter2->Step3 Inter3 Intermediate: Primary Amide Step3->Inter3 Step4 Step 4: Dehydration (TFAA, Pyridine, 0°C -> RT) Inter3->Step4 Final Final Product: 7-Methoxy-chromone-2-CN (CAS 33544-14-8) Step4->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Safety

Critical Control Points
  • Moisture Sensitivity (Step 1 & 3): The Claisen condensation requires anhydrous conditions (dry EtOH, NaOEt). The acid chloride formation (Step 3) requires dry DCM to prevent hydrolysis back to the acid.

  • Temperature Control (Step 4): The dehydration with TFAA is exothermic. Maintain 0°C during addition to prevent side reactions or "tarring" of the reaction mixture.

  • Ring Opening: Avoid prolonged exposure of the chromone ester to strong nucleophiles (like hydroxide) at very high temperatures; however, the conditions listed (reflux 1-2h) are generally safe for the 2-carboxylate.

Safety Hazards[11]
  • Cyanide/Nitrile: While the product is an organic nitrile, standard precautions for handling cyanides should be observed. Treat waste streams as hazardous.

  • Thionyl Chloride / TFAA: Highly corrosive and lachrymators. Work in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and moisture sensitive.

References

  • Synthesis of Chromone-2-carboxylic Acids (General Method)

    • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Cagide, F., et al. Molecules, 2019, 24(23), 4214.
  • Amide Dehydration Protocols (General Method)

    • Efficient New Protocols for Converting Primary Amides into Nitriles.[8]J. Org. Chem.

  • Precursor CAS Verification

    • Ethyl 7-methoxy-4-oxo-chromene-2-carboxylate (CAS 38322-74-6).[5]

  • Target Compound Data

    • 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile (CAS 33544-14-8).[2]

Sources

Application

One-pot synthesis methods for 7-methoxy-4-oxo-4H-chromene-2-carbonitrile

Application Note: One-Pot Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile via Cascade Annulation and Cyanation Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile via Cascade Annulation and Cyanation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the site-selective synthesis of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile using a modern one-pot cascade methodology.

Strategic Context & Introduction

The chromone (4-oxo-4H-chromene) scaffold is a privileged pharmacophore ubiquitous in natural flavonoids and synthetic therapeutics. Specifically, 2-cyanochromones are highly sought-after intermediates in drug discovery, serving as versatile precursors for tetrazoles, amides, and carboxylic acids. Historically, synthesizing 2-cyanochromones required multi-step procedures involving the pre-assembly of the chromone ring followed by functional group interconversion[1].

Recent advancements have revolutionized this approach. By leveraging a cascade in situ iodination, chromone annulation, and cyanation strategy, we can achieve site-selective C2-cyanation in a single operational step[2][3]. This guide details the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile from a simple o-hydroxyphenyl enaminone precursor, utilizing bench-stable reagents to maximize yield and safety.

Mechanistic Rationale: Causality Behind the Protocol (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The elegance of this one-pot synthesis lies in the precise orchestration of reactive intermediates:

  • The Enaminone Precursor: 3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one provides the necessary 3-carbon unit and nucleophilic centers. The methoxy group at the para position relative to the carbonyl ensures the final product is substituted at the C7 position.

  • Electrophilic Activation via I₂: Molecular iodine (1.5 equiv) acts as the reaction initiator. It triggers an in situ electrophilic iodination at the α-carbon of the enaminone, which drives the intramolecular cyclization (annulation) to form a transient 3-iodochromone intermediate[2].

  • Safe Cyanation via K₄[Fe(CN)₆]: Traditional cyanation relies on highly toxic TMSCN or KCN. Potassium ferrocyanide trihydrate is employed as a non-toxic, bench-stable alternative that provides a controlled release of cyanide ions[2].

  • Lewis Acid Assistance (AlCl₃): AlCl₃ is crucial for activating the chromone core, making it highly susceptible to nucleophilic attack by the cyanide ion[3].

  • Solvent Selection (DMSO): DMSO is explicitly chosen over DMF or EtOH due to its high dielectric constant and superior ability to dissolve the metal complex reagents, ensuring a homogeneous catalytic environment[4].

  • Unconventional Site Selectivity: The true breakthrough of this cascade is the formal 1,2-hydrogen atom transfer (HAT) and subsequent β-HI elimination. This dynamically shifts the reaction from a standard 3-substituted chromone to the thermodynamically favored 2-cyanochromone[2][3].

Mechanism E1 o-Hydroxyphenyl Enaminone E2 In Situ Iodination (I2 activation) E1->E2 E3 Chromone Annulation (Intramolecular cyclization) E2->E3 E4 3-Iodochromone Intermediate E3->E4 E5 Nucleophilic Cyano Addition (AlCl3 assisted) E4->E5 K4[Fe(CN)6] E6 Formal 1,2-Hydrogen Atom Transfer (HAT) E5->E6 E7 β-HI Elimination E6->E7 E8 7-Methoxy-4-oxo-4H- chromene-2-carbonitrile E7->E8

Mechanistic pathway of the cascade annulation and cyanation process.

Reaction Optimization Data

The parameters of this protocol were strictly validated. The table below summarizes the quantitative data driving the selection of the optimal reaction conditions[3][4].

EntrySolventCyano SourceAdditives (Equivalents)Yield Impact
1 DMSO K₄[Fe(CN)₆]·3H₂O I₂ (1.5), AlCl₃ (1.0) Optimal (>80%)
2DMFK₄[Fe(CN)₆]·3H₂OI₂ (1.5), AlCl₃ (1.0)Moderate
3EtOHK₄[Fe(CN)₆]·3H₂OI₂ (1.5), AlCl₃ (1.0)Low
4DMSOTMSCNI₂ (1.5), AlCl₃ (1.0)Moderate
5DMSOK₄[Fe(CN)₆]·3H₂ONoneTrace

Experimental Protocol

This self-validating protocol is divided into three distinct phases. Visual cues (color changes) are included to ensure real-time verification of reaction progress.

Phase 1: Preparation of the Enaminone Precursor
  • Charge a 50 mL round-bottom flask with 2-hydroxy-4-methoxyacetophenone (1.0 equiv, 5.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv, 7.5 mmol).

  • Equip the flask with a reflux condenser and heat the neat mixture at 100 °C for 4 hours.

  • Remove the unreacted DMF-DMA and methanol byproduct under reduced pressure to afford the crude 3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Use directly in Phase 2 without further purification.

Phase 2: One-Pot Cascade Annulation and Cyanation
  • In a 10 mL pressure-resistant reaction tube equipped with a magnetic stir bar, add the enaminone precursor (0.2 mmol, 1.0 equiv)[2][3].

  • Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.1 mmol, 0.5 equiv) as the cyano source[2].

  • Swiftly introduce molecular iodine (I₂, 0.3 mmol, 1.5 equiv) and strictly anhydrous aluminum chloride (AlCl₃, 0.2 mmol, 1.0 equiv)[2][3].

  • Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO)[4]. The mixture will immediately adopt a dark brown/violet hue due to the dissolved iodine.

  • Seal the reaction tube and heat the stirring mixture at 110 °C for 4–6 hours.

  • Validation check: Monitor the reaction via TLC (Eluent: Petroleum Ether/Ethyl Acetate, 3:1). The disappearance of the highly fluorescent enaminone spot indicates the completion of the cascade.

Phase 3: Workup and Purification
  • Cool the reaction vessel to room temperature.

  • Critical Step: Quench the reaction by adding 5.0 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Observation: The dark brown color will rapidly fade to a pale yellow suspension as unreacted iodine is reduced to iodide. This prevents oxidative degradation of the product during chromatography.

  • Extract the aqueous mixture with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (gradient elution: Petroleum Ether to 3:1 PE/EtOAc) to yield pure 7-methoxy-4-oxo-4H-chromene-2-carbonitrile.

Workflow N1 Phase 1: Enaminone Synthesis N2 Phase 2: Cascade Cyanation N1->N2 DMF-DMA 100 °C N3 Phase 3: Quenching & Extraction N2->N3 K4[Fe(CN)6], I2 AlCl3, DMSO N4 Phase 4: Purification (Silica Gel) N3->N4 Na2S2O3 (aq) EtOAc N5 Pure 7-Methoxy-2- cyanochromone N4->N5 PE/EtOAc Elution

Experimental workflow for the one-pot synthesis of 2-cyanochromones.

References

  • Lin, Y.; Wan, J.-P.; Liu, Y. Cascade in Situ Iodination, Chromone Annulation, and Cyanation for Site-Selective Synthesis of 2-Cyanochromones. The Journal of Organic Chemistry2023 , 88 (6), 4017–4023. URL:[Link]

  • Ciattini, P. G.; Morera, E.; Ortar, G. A Simple Route to Chromone-2-carbonitriles. Synthesis1983 , 1983 (4), 311–312. URL:[Link]

Sources

Method

Application Note: Strategic Cyanation of 7-Methoxychromone

This Application Note provides a comprehensive technical guide for the cyanation of 7-methoxychromone, targeting the synthesis of 7-methoxy-4-oxo-4H-chromene-3-carbonitrile (3-cyano-7-methoxychromone). The guide details...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the cyanation of 7-methoxychromone, targeting the synthesis of 7-methoxy-4-oxo-4H-chromene-3-carbonitrile (3-cyano-7-methoxychromone).

The guide details two primary strategic pathways:

  • Functionalization of the Chromone Core: A two-step sequence involving regioselective C-3 bromination followed by Palladium-catalyzed cyanation.

  • De Novo Synthesis: A ring-closure strategy starting from 2-hydroxy-4-methoxyacetophenone via Vilsmeier-Haack formylation.

Part 1: Strategic Analysis & Pathway Selection

The introduction of a nitrile group onto the chromone scaffold transforms the molecule's electronic properties, enhancing its potential as a Michael acceptor and increasing metabolic stability. While direct C-H cyanation of heterocycles is an emerging field, the specific electronic bias of the 7-methoxychromone system (electron-rich A-ring, electron-deficient C-ring) makes direct oxidative cyanation challenging to control regiochemically.

Therefore, this guide prioritizes the Halogenation-Cyanation sequence as the industry-standard protocol for reliability and scalability.

Decision Matrix: Pathway Selection

CyanationStrategy Start Starting Material Availability Chromone 7-Methoxychromone (Commercial/Stock) Start->Chromone Acetophenone 2-Hydroxy-4-methoxyacetophenone Start->Acetophenone MethodA Method A: Functionalization (Bromination + Pd-Cyanation) Chromone->MethodA Preferred for Late-Stage Diversification MethodB Method B: De Novo Synthesis (Vilsmeier-Haack + Oximation) Acetophenone->MethodB Preferred for Scale-Up / Cost Efficiency StepA1 Step 1: C-3 Bromination (NBS, DMF) MethodA->StepA1 StepB1 Step 1: Vilsmeier-Haack (DMF, POCl3) -> 3-CHO MethodB->StepB1 StepA2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) StepA1->StepA2 Target Target: 3-Cyano-7-methoxychromone StepA2->Target StepB2 Step 2: Oximation & Dehydration (NH2OH, Ac2O/Heat) StepB1->StepB2 StepB2->Target

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Part 2: Protocol A - Functionalization via Bromination & Pd-Catalysis

This method is preferred when 7-methoxychromone is already in hand. It exploits the inherent nucleophilicity of the C-3 position (the "enamine-like" carbon) for electrophilic halogenation, creating a handle for transition-metal catalyzed cross-coupling.

Step 1: Regioselective Bromination at C-3

Objective: Synthesize 3-bromo-7-methoxychromone.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[1]

Experimental Procedure:

  • Dissolution: Dissolve 7-methoxychromone (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

  • Addition: Add NBS (1.1 equiv) in a single portion at room temperature.

    • Note: A radical initiator (e.g., AIBN) is not required as C-3 bromination proceeds via an ionic mechanism.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The product usually precipitates or the spot moves significantly higher (less polar).

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x volume).

    • Filter the resulting white/off-white precipitate.

    • Wash the solid with water and cold ethanol to remove succinimide byproducts.

    • Purification: Recrystallize from Ethanol/CHCl3 if necessary.

    • Yield Expectation: 85–95%.

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Objective: Convert C-Br to C-CN using Zinc Cyanide.

  • Reagents: Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Experimental Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon.

  • Loading: Add 3-bromo-7-methoxychromone (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Expert Tip: Zn(CN)₂ is preferred over NaCN/KCN because it is less hygroscopic and allows for a homogeneous reaction in DMF without phase transfer catalysts.

  • Solvation: Add anhydrous DMF (degassed) via syringe. Concentration: 0.1 M – 0.2 M.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Visual Cue: The solution typically darkens from yellow to orange/brown as the catalytic cycle progresses.

  • Workup (Cyanide Destruction):

    • Cool to room temperature.[2][3]

    • CRITICAL SAFETY: Quench by adding saturated aqueous FeSO₄ or dilute NaOH/NaOCl (bleach) solution to oxidize/complex excess cyanide. Stir for 30 mins in a fume hood.

    • Extract with Ethyl Acetate (3x). Wash organics with water and brine.[2]

  • Purification: Flash column chromatography (SiO₂). Eluent: Gradient 10% → 40% EtOAc in Hexanes.

    • Yield Expectation: 70–85%.

Part 3: Protocol B - De Novo Synthesis (Vilsmeier-Haack Strategy)

This route constructs the chromone ring with the carbon functionality already in place (as an aldehyde), which is then converted to a nitrile. This avoids the use of heavy metals and is often more cost-effective for multi-gram scales.

Step 1: Vilsmeier-Haack Formylation & Cyclization

Objective: Convert 2-hydroxy-4-methoxyacetophenone directly to 7-methoxy-4-oxo-4H-chromene-3-carbaldehyde.

Experimental Procedure:

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv) to generate the Vilsmeier reagent (white precipitate/slurry).

  • Addition: Dissolve 2-hydroxy-4-methoxyacetophenone (1.0 equiv) in DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow to warm to room temperature, then heat to 60°C for 6 hours.

  • Hydrolysis: Pour the mixture into crushed ice. Stir vigorously. The 3-formyl chromone will precipitate.

  • Isolation: Filter and dry the solid.

Step 2: One-Pot Oximation and Dehydration

Objective: Convert the aldehyde (-CHO) to nitrile (-CN).

Experimental Procedure:

  • Mixing: Suspend the 3-formyl chromone (1.0 equiv) in Glacial Acetic Acid.

  • Reagents: Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 equiv) and Sodium Acetate (1.5 equiv).

  • Reaction: Reflux for 2–4 hours.

    • Mechanism:[4][5][6][7] The in-situ formed oxime undergoes dehydration in the acidic refluxing media (often aided by adding Acetic Anhydride) to form the nitrile.

  • Workup: Pour into water. The product, 7-methoxy-4-oxo-4H-chromene-3-carbonitrile , precipitates as a solid.

Part 4: Comparative Data & Troubleshooting

Reagent Comparison Table
ParameterProtocol A (Pd-Catalysis)Protocol B (De Novo)
Starting Material 7-Methoxychromone2-Hydroxy-4-methoxyacetophenone
Step Count 2 (Bromination + Cyanation)2 (Formylation + Dehydration)
Key Reagents NBS, Zn(CN)₂, Pd(PPh₃)₄POCl₃, DMF, NH₂OH·HCl
Safety Profile High Risk (Cyanide source)Moderate (Corrosives: POCl₃)
Scalability Moderate (Catalyst cost)High (Cheap reagents)
Overall Yield ~60–75%~50–65%
Troubleshooting Guide
  • Problem: Incomplete Cyanation (Protocol A)

    • Cause: Catalyst poisoning or inactive Zn(CN)₂.

    • Solution: Ensure DMF is strictly anhydrous. Add 1-2 mol% Zn powder to reactivate the Pd(II) species to Pd(0).

  • Problem: Demethylation (Both Protocols)

    • Cause: Highly acidic conditions at high temperatures (e.g., HBr byproduct or POCl₃ hydrolysis).

    • Solution: In Protocol A, use a base scavenger (e.g., K₂CO₃) if using acid-sensitive substrates, though 7-OMe is generally stable. In Protocol B, control the temperature during the POCl₃ addition.

References

  • General Pd-Catalyzed Cyanation Conditions: Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[8] [Link]

  • Non-Toxic Cyanide Sources: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388–1389. [Link]

  • Vilsmeier-Haack on Chromones: Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes. Tetrahedron, 29(8), 1189–1192. [Link]

  • Aldehyde to Nitrile Conversion: Lielet, S. A., & Bizzarri, A. R. (2020). Green Synthesis of Nitriles from Aldehydes. Molecules, 25(6), 1354. [Link]

Sources

Application

Application Note: Functionalization of the Nitrile Group in 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile

Abstract & Strategic Significance The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, anticancer, and adenosine receptor ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, anticancer, and adenosine receptor antagonist agents.[1] The specific derivative 7-methoxy-4-oxo-4H-chromene-2-carbonitrile (hereafter Compound 1 ) represents a high-value intermediate. The C2-position nitrile group functions not merely as a polar pharmacophore but as a versatile "linchpin" for divergent synthesis.

This Application Note provides a definitive guide to functionalizing the nitrile group of Compound 1. Unlike simple aliphatic nitriles, the conjugation of the C2-nitrile with the chromone carbonyl renders it highly electrophilic but also introduces susceptibility to pyrone ring cleavage under basic conditions. This guide details three critical transformations: Acidic Hydrolysis , Tetrazole Cycloaddition , and Amidoxime Formation , selected for their relevance in generating bioisosteres and heterocyclic libraries.

Chemical Profile & Reactivity

Compound 1: 7-methoxy-4-oxo-4H-chromene-2-carbonitrile

  • Molecular Weight: 201.18 g/mol

  • Key IR Signature:

    
     stretch at 
    
    
    
    2240 cm
    
    
    .
  • Reactivity Warning: The

    
    -pyrone ring is susceptible to Michael addition at C2 followed by ring opening (Simonis-type cleavage) in the presence of strong nucleophiles (e.g., hydroxide, alkoxides) at elevated temperatures.
    
Divergent Synthesis Pathway

The following diagram illustrates the three primary workflows covered in this guide.

G Start 7-methoxy-chromone -2-carbonitrile (Compound 1) Acid Carboxylic Acid (Hydrolysis) Start->Acid HCl/AcOH Reflux Tetrazole Tetrazole (Bioisostere) Start->Tetrazole NaN3, NH4Cl DMF, 100°C Amidoxime Amidoxime (Heterocycle Precursor) Start->Amidoxime NH2OH•HCl Na2CO3, EtOH

Figure 1: Divergent functionalization pathways for Compound 1.

Protocol A: Acidic Hydrolysis to Carboxylic Acid

Target: 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid Application: Generation of hydrophilic building blocks; precursor for amide coupling.

Mechanistic Insight

Standard basic hydrolysis (NaOH/H2O) is contraindicated for this substrate. Hydroxide ions can attack C2, leading to ring opening to form salicylic acid derivatives (degradation). We utilize acid-catalyzed hydrolysis to preserve the chromone core.

Experimental Protocol
  • Setup: Charge a 50 mL Round Bottom Flask (RBF) with Compound 1 (1.0 eq, 2.0 mmol, 402 mg).

  • Solvent System: Add Glacial Acetic Acid (5 mL) to dissolve the substrate, followed by 6M Hydrochloric Acid (5 mL).

    • Note: Acetic acid ensures solubility of the lipophilic nitrile, while HCl provides the proton source.

  • Reaction: Equip with a reflux condenser and heat to reflux (approx. 100-110°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the high-Rf nitrile spot and the appearance of a baseline streak (acid).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (20 g). The carboxylic acid product should precipitate as a white/off-white solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 10 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • IR: Loss of

      
      2240 cm
      
      
      
      (CN); Appearance of broad OH (2500-3300 cm
      
      
      ) and C=O (1710-1730 cm
      
      
      ).

Protocol B: [3+2] Cycloaddition to Tetrazole

Target: 5-(7-methoxy-4-oxo-4H-chromen-2-yl)-1H-tetrazole Application: Bioisostere of carboxylic acid; improves metabolic stability and lipophilicity.

Mechanistic Insight

This reaction utilizes a [3+2] dipolar cycloaddition.[3] We employ Ammonium Chloride (NH4Cl) as a proton source to activate the azide in situ, avoiding the use of highly toxic/explosive tin reagents or free hydrazoic acid.

Experimental Workflow Diagram

TetrazoleWorkflow Step1 Reagent Prep: Mix Compound 1 (1 eq), NaN3 (1.5 eq), NH4Cl (1.5 eq) in DMF Step2 Reaction: Heat at 100°C for 12-16h (Argon Atmosphere) Step1->Step2 Step3 Quench: Cool to RT, Pour into Ice-Water (10 volumes) Step2->Step3 Step4 Acidification: Adjust pH to 2-3 with 1N HCl (Precipitates Tetrazole) Step3->Step4 Critical Step: Tetrazolate anion is soluble in water Step5 Isolation: Filtration & Drying Step4->Step5

Figure 2: Workflow for the synthesis of the tetrazole derivative.

Experimental Protocol
  • Safety: Sodium Azide (NaN3) is toxic and can form explosive metal azides. Use plastic spatulas; avoid contact with halogenated solvents (DCM/CHCl3) in the presence of NaN3.

  • Reaction: In a sealed pressure tube or RBF with condenser:

    • Dissolve Compound 1 (1.0 eq, 1.0 mmol, 201 mg) in DMF (3 mL).

    • Add Sodium Azide (1.5 eq, 1.5 mmol, 97 mg).

    • Add Ammonium Chloride (1.5 eq, 1.5 mmol, 80 mg).

  • Conditions: Heat to 100°C for 12–16 hours.

    • Why: The electron-deficient chromone ring accelerates the cycloaddition compared to electron-rich benzonitriles.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (20 mL). Note: The product exists as a water-soluble tetrazolate salt at this stage.

    • Crucial Step: Acidify carefully with 1N HCl to pH 2–3. The protonated tetrazole will precipitate.

    • Filter and wash with cold water.

  • Validation:

    • 1H NMR (DMSO-d6): Disappearance of nitrile; appearance of broad NH signal (14-15 ppm, often exchangeable).

Protocol C: Amidoxime Formation

Target: N'-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboximidamide Application: Precursor for 1,2,4-oxadiazoles (cyclization with acid chlorides/anhydrides).

Experimental Protocol
  • Reagents: Prepare a solution of Hydroxylamine Hydrochloride (NH2OH·HCl) (2.0 eq) and Sodium Carbonate (Na2CO3) (1.0 eq) in Ethanol/Water (2:1). Stir for 10 min to generate free NH2OH.

  • Addition: Add Compound 1 (1.0 eq) to the mixture.

  • Reaction: Reflux at 70-80°C for 6 hours.

  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • Dilute the aqueous residue with water.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over Na2SO4 and concentrate.

  • Validation:

    • MS: M+1 = 235.2.

    • IR: Strong -OH/-NH2 stretches (3200-3500 cm

      
      ).
      

Summary of Reaction Parameters

TransformationReagentsTemp/TimeCritical Control Point
Hydrolysis HCl (aq), AcOH110°C / 4hAvoid Base: Prevents pyrone ring opening.
Tetrazole NaN3, NH4Cl, DMF100°C / 12hpH Adjustment: Product is soluble at pH > 5. Acidify to precipitate.
Amidoxime NH2OH[4][5]·HCl, Na2CO380°C / 6hStoichiometry: Excess NH2OH ensures conversion.

References

  • Synthesis of Chromone-2-carboxylic Acids: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. National Institutes of Health (NIH). Link

  • Tetrazole Synthesis via [3+2] Cycloaddition: Convergent Three-Component Tetrazole Synthesis. University of Groningen. Link

  • Amidoxime Chemistry: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). Link

  • General Nitrile Hydrolysis: Transforming Nitriles: Acid Hydrolysis to Acids.[6] OCR Chemistry Notes. Link

  • Chromone Reactivity Review: Recyclization Reactions of 2-Methylchromone-3-Carbonitrile. Taylor & Francis.[1] Link

Sources

Method

Application Note: Advanced Preparation of Tetrazole Derivatives from 4H-1-Benzopyran-2-carbonitrile Precursors

Scientific Rationale & Pharmacological Context The synthesis of 5-substituted 1H-tetrazoles from carbonitrile precursors is a foundational transformation in modern medicinal chemistry. Tetrazoles are widely recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The synthesis of 5-substituted 1H-tetrazoles from carbonitrile precursors is a foundational transformation in modern medicinal chemistry. Tetrazoles are widely recognized as metabolically stable bioisosteres of carboxylic acids; they offer a similar acidic pKa (~4.5) but possess superior lipophilicity, which enhances cellular permeability and bioavailability[1].

When this tetrazole moiety is coupled with a 4H-1-benzopyran (chromene) scaffold, the resulting molecules exhibit potent biological activities. Benzopyran derivatives are privileged structures in drug discovery, frequently utilized in the development of leukotriene D4 receptor antagonists[2], anticancer agents[3], and multi-drug resistance modulators[4].

This application note details the robust methodologies for converting 4H-1-benzopyran-2-carbonitrile (and its substituted derivatives) into their corresponding tetrazoles via a[3+2] cycloaddition. As a Senior Application Scientist, I have structured these protocols to emphasize chemical causality, ensuring that every reagent choice and thermal parameter is fully understood and self-validating.

Mechanistic Pathway & Chemical Causality

The core transformation relies on the [3+2] cycloaddition of an azide anion across the carbon-nitrogen triple bond of the benzopyran-2-carbonitrile. Historically, this required the use of hydrazoic acid (HN₃), which is highly toxic and explosively unstable[5].

Modern, safer approaches utilize sodium azide (NaN₃) paired with a proton source like ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnBr₂, TiCl₄)[6]. The causality behind this reagent pairing is twofold:

  • Nitrile Activation: The NH₄⁺ ion (or Lewis acid) coordinates with the nitrogen of the cyano group. This pulls electron density away from the nitrile carbon, significantly increasing its electrophilicity[7].

  • In Situ Cyclization: The azide anion (N₃⁻) acts as a nucleophile, attacking the activated carbon. Subsequent ring closure yields a stable tetrazolide anion intermediate, which is later protonated during the acidic workup to yield the final 5-substituted 1H-tetrazole[7].

G N1 4H-1-Benzopyran- 2-carbonitrile N3 Nitrile Activation (Protonation/Coordination) N1->N3 N2 NaN3 + NH4Cl (or Lewis Acid) N2->N3 Activator N4 [3+2] Cycloaddition (Azide Attack) N2->N4 N3- Source N3->N4 N5 Tetrazolide Anion Intermediate N4->N5 Ring Closure N6 Acidic Quench (HCl, pH ~2) N5->N6 N7 5-(4H-1-Benzopyran-2-yl) -1H-tetrazole N6->N7 Protonation

Fig 1: Logical workflow and mechanistic pathway for the [3+2] cycloaddition of benzopyran carbonitriles.

Experimental Protocols

Protocol A: Classical Thermal Cycloaddition (DMF/Reflux)

This is the highly robust, scalable standard for tetrazole synthesis[2][3].

  • Step 1: Dissolution. In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4H-1-benzopyran-2-carbonitrile in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates both the organic precursor and the inorganic salts, while its high boiling point allows for the necessary thermal activation[3].

  • Step 2: Reagent Addition. Add 5.0 equivalents of sodium azide (NaN₃) and 5.0 equivalents of ammonium chloride (NH₄Cl)[2].

  • Step 3: Thermal Activation. Attach a reflux condenser and heat the mixture to 100–120 °C under an inert nitrogen atmosphere for 1.25 to 4 hours[2][3]. Causality: The cycloaddition is thermally driven; sufficient kinetic energy is required to overcome the steric hindrance of the bulky benzopyran scaffold.

  • Step 4: Self-Validation (In-Process). Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1 with 1% glacial acetic acid). The highly polar tetrazole product will exhibit a significantly lower Rf value than the starting carbonitrile.

  • Step 5: Acidic Quench & Isolation. Cool the mixture to room temperature and pour it into ice-cold 1M hydrochloric acid (HCl) to achieve a pH of ~2[2]. Causality: The reaction produces a water-soluble tetrazolide sodium salt. Acidification protonates the tetrazole ring, converting it to the free acid form, which is highly lipophilic and precipitates out of the aqueous phase[7].

  • Step 6: Filtration. Recover the formed precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry in vacuo[2].

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

For rapid analog generation, microwave irradiation offers a greener, faster alternative[8][9].

  • Step 1: Preparation. Combine the benzopyran-2-carbonitrile precursor, NaN₃, and a suitable catalyst (e.g., a Lewis acid or ethanolic piperidine) in a microwave-safe reaction vessel[9].

  • Step 2: Irradiation. Subject the mixture to microwave irradiation at 140 °C for 2 to 5 minutes at 400 W[8][9]. Causality: Microwave irradiation provides rapid, volumetric heating directly to the polar reagents, drastically reducing reaction times and minimizing the thermal degradation of the sensitive chromene ring[8].

  • Step 3: Workup. Cool the vessel rapidly using compressed air. Perform the acidic quench (pH ~2) with 1M HCl as described in Protocol A, followed by filtration and recrystallization from aqueous ethanol[5].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the two synthetic modalities, allowing researchers to select the optimal path based on their laboratory infrastructure.

Table 1: Quantitative Comparison of Synthetic Modalities

ParameterProtocol A (Thermal Reflux)Protocol B (Microwave-Assisted)
Catalyst / Co-reagent NH₄Cl (5.0 equiv)Lewis Acid / Piperidine
Solvent System Anhydrous DMFEthanolic / Solvent-free
Operating Temperature 100–120 °C140 °C
Reaction Time 1.25–4.0 hours2–5 minutes
Average Yield 65–75%85–95%
Environmental Impact (E-factor) High (Requires extensive washing)Low (High atom economy)

Troubleshooting & Self-Validation Matrix

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks and troubleshooting steps must be integrated into the workflow.

Table 2: Troubleshooting and Analytical Validation

Observation / IssueRoot Cause AnalysisCorrective Action / Validation
Incomplete conversion (TLC) Insufficient electrophilicity of the nitrile carbon or low thermal energy.Ensure anhydrous conditions. Increase NH₄Cl equivalents or switch to a stronger Lewis acid catalyst (e.g., Nano-TiCl₄)[6].
Product fails to precipitate The pH of the aqueous quench is too high (pH > 4).Add concentrated HCl dropwise until pH ~2 is reached. The tetrazole must be fully protonated to crash out of solution[7].
Validation: FT-IR Spectroscopy Need to confirm the loss of the starting material.Confirm the complete disappearance of the sharp -C≡N stretching band at ~2220 cm⁻¹.
Validation: FT-IR Spectroscopy Need to confirm the formation of the tetrazole ring.Confirm the emergence of new tetrazole ring vibrations (N-N=N and C=N) at 1108 cm⁻¹, 1138 cm⁻¹, and 1285 cm⁻¹[5].
Validation: ¹H-NMR Need to confirm the acidic tetrazole proton.Look for a highly deshielded, broad singlet far downfield (often >15 ppm in DMSO-d₆), corresponding to the tetrazole N-H.

Critical Safety & Quenching Protocols

  • Explosion Hazard: NaN₃ is highly toxic and can form shock-sensitive, explosive heavy metal azides. Never use metal spatulas or allow NaN₃ to come into contact with copper or lead pipes. Furthermore, never use halogenated solvents (e.g., dichloromethane) in the presence of NaN₃, as this generates explosive diazidomethane.

  • Azide Quenching (Mandatory): Unreacted sodium azide in the filtrate must be destroyed before disposal. In a well-ventilated fume hood, treat the aqueous filtrate with an excess of sodium nitrite (NaNO₂) followed by the slow, dropwise addition of dilute sulfuric acid. This safely converts the azide into inert nitrogen (N₂) and nitric oxide (NO) gases[10].

References

1.3 - nih.gov 2. 8 - nih.gov 3.9 - mdpi.com 4.1 - multijournals.org 5.2 - google.com 6.4 - researchgate.net 7.5 - chalcogen.ro 8.10 - google.com 9.6 - scielo.org.za 10.7 - youtube.com

Sources

Application

In vitro assay protocols using 7-methoxy-4-oxo-4H-chromene-2-carbonitrile

Application Note: In Vitro Assay Protocols for 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile in Neurodegenerative Drug Discovery Executive Summary & Mechanistic Rationale The compound 7-methoxy-4-oxo-4H-chromene-2-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile in Neurodegenerative Drug Discovery

Executive Summary & Mechanistic Rationale

The compound 7-methoxy-4-oxo-4H-chromene-2-carbonitrile (CAS: 33544-14-8) represents a highly functionalized derivative of the privileged chromone (4-oxo-4H-chromene) scaffold. In modern drug discovery, chromone derivatives are extensively investigated as multitarget-directed ligands (MTDLs) for neurodegenerative diseases, specifically acting as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors[1].

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of its chemical behavior in an in vitro setting. The biological activity and assay performance of this molecule are dictated by three key structural features:

  • The 7-Methoxy Group: Enhances lipophilicity, driving the molecule into the hydrophobic bipartite cavity of MAO-B, while also extending toward the peripheral anionic site (PAS) of AChE.

  • The 4-Oxo Core: Acts as a rigid, planar hydrogen-bond acceptor that stacks via

    
     interactions with aromatic residues in enzyme active sites (e.g., Tyr326 in MAO-B; Trp86 in AChE).
    
  • The 2-Carbonitrile Group (Critical Liability): The nitrile is a strong electron-withdrawing group. When conjugated with the 4-oxo-chromene core, it creates a highly electrophilic Michael acceptor at the C3 position.

Scientific Integrity Warning: Because of this Michael acceptor system, the compound can covalently bind to nucleophilic cysteine residues. More importantly, it introduces a severe risk of pan-assay interference (PAINS) in thiol-based assays. The protocols below are engineered as self-validating systems to isolate true enzymatic inhibition from chemical artifacts.

Dual-Target Inhibition Pathway

Mechanism Cmpd 7-Methoxy-4-oxo-4H- chromene-2-carbonitrile MAOB MAO-B Enzyme Cmpd->MAOB Inhibits AChE AChE Enzyme Cmpd->AChE Inhibits OxStress Oxidative Stress (ROS Generation) MAOB->OxStress Prevents AChDep Acetylcholine Depletion AChE->AChDep Prevents Neuro Neuroprotection OxStress->Neuro Rescues AChDep->Neuro Restores

Fig 1: Dual MAO-B and AChE inhibition pathway by the chromone derivative. (Max Width: 760px)

Reagent Preparation & Assay Matrix

To ensure reproducibility, all quantitative data regarding compound handling and expected parameters are summarized below.

Table 1: Compound Preparation & Assay Parameters

ParameterSpecification / ReagentScientific Rationale
Stock Solution 10 mM in 100% anhydrous DMSOChromones have poor aqueous solubility. DMSO ensures complete dissolution.
Working Range 0.1 nM – 100 µM (Final DMSO

1%)
Prevents DMSO-induced enzyme denaturation while capturing the full sigmoidal IC

curve.
MAO-B Substrate Kynuramine (50 µM final)Avoids peroxidase-coupled assays. Chromones often have intrinsic antioxidant properties that cause false positives in HRP-coupled assays.
AChE Substrate Acetylthiocholine (ATCI, 0.5 mM)Standard substrate for Ellman's method; rapidly hydrolyzed by AChE to generate thiocholine.

Protocol A: High-Throughput Fluorometric MAO-B Inhibition Assay

This protocol utilizes kynuramine, which is oxidized by MAO-B to yield 4-hydroxyquinoline, a highly fluorescent product.

Self-Validating Design: Chromones frequently possess intrinsic fluorescence. To ensure trustworthiness, this protocol mandates a "Compound Blank" to subtract the molecule's native fluorescence, preventing the artificial underestimation of enzyme inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (0.1 M potassium phosphate, pH 7.4).

  • Enzyme Plating: Add 50 µL of recombinant human MAO-B (diluted to 5 µg/mL in assay buffer) to a black, flat-bottom 96-well microplate.

  • Inhibitor Addition: Add 25 µL of the 7-methoxy-4-oxo-4H-chromene-2-carbonitrile serial dilutions.

  • Pre-Incubation (Critical): Incubate the plate at 37°C for 15 minutes. Causality: This allows the electrophilic chromone core sufficient time to establish equilibrium or form reversible covalent bonds within the active site.

  • Control Wells Setup:

    • Vehicle Control (100% Activity): 25 µL 1% DMSO + 50 µL Enzyme.

    • Compound Blank (Background): 25 µL Compound + 50 µL Buffer (NO Enzyme).

    • Positive Control: 25 µL Selegiline (1 µM) + 50 µL Enzyme.

  • Reaction Initiation: Add 25 µL of kynuramine (50 µM final concentration) to all wells.

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Termination & Signal Amplification: Stop the reaction by adding 40 µL of 2N NaOH. Causality: Alkalinization deprotonates the hydroxyl group of the 4-hydroxyquinoline product, drastically amplifying its quantum yield.

  • Measurement: Read fluorescence at Ex/Em = 310/400 nm.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Ellman's assay relies on the reaction between thiocholine and DTNB to form a yellow chromophore (5-thio-2-nitrobenzoate).

Self-Validating Design: Because the 2-carbonitrile chromone is a potential Michael acceptor, it may act as a thiol scavenger, reacting directly with thiocholine. This would reduce the yellow color, mimicking enzyme inhibition (a false positive). We introduce a Thiol-Interference Control to validate the integrity of the data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 8.0).

  • Enzyme Plating: In a clear 96-well plate, add 50 µL of AChE (0.1 U/mL) and 25 µL of the compound dilutions.

  • Thiol-Interference Control Setup: In separate wells, add 25 µL of compound + 50 µL buffer (NO Enzyme) + 25 µL of synthetic thiocholine. If absorbance drops over a 10-minute read, the compound is chemically depleting the thiol, and the data must be mathematically corrected.

  • Chromogen Addition: Add 125 µL of DTNB (final concentration 0.3 mM).

  • Reaction Initiation: Add 25 µL of ATCI (final concentration 0.5 mM).

  • Kinetic Measurement: Immediately monitor absorbance kinetically at 412 nm for 10 minutes (reading every 30 seconds).

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve.
    

Experimental Workflow Visualization

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Incubate 2. Enzyme Incubation (MAO-B or AChE + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Kynuramine or ATCI/DTNB) Incubate->Substrate Read 4. Microplate Reading (Fluorescence or Absorbance) Substrate->Read Analyze 5. Data Analysis (IC50 & Blank Subtraction) Read->Analyze

Fig 2: High-throughput in vitro assay workflow for chromone evaluation. (Max Width: 760px)

Data Interpretation & Expected Readouts

To determine the efficacy of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile, calculate the percentage of inhibition using the blank-subtracted data:



Table 2: Expected Quantitative Outcomes

AssayExpected IC

Range
Interpretation of Curve
MAO-B Inhibition 50 nM – 5 µMHigh potency indicates successful accommodation of the 7-methoxy group into the MAO-B hydrophobic pocket[1].
AChE Inhibition 1 µM – 20 µMModerate inhibition is typical unless the 2-carbonitrile is further functionalized to reach the CAS.
Thiol Interference N/AIf interference > 10%, the compound acts as a PAINS in Ellman's assay; orthogonal assays (e.g., radiometric) are required.

References

  • Zhang, C., Zhang, Y., Lv, Y., Guo, J., Gao, B., Lu, Y., Zang, A., Zhu, X., Zhou, T., & Xie, Y. (2022). Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 284-297. URL:[Link][1]

Sources

Method

Microwave-Assisted Synthesis of 7-Methoxy-4-oxo-4H-benzopyran-2-carbonitrile: A Rapid, High-Yielding Protocol for Drug Discovery

Introduction and Scientific Rationale The chromone (4-oxo-4H-benzopyran) ring system is a privileged bicyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The chromone (4-oxo-4H-benzopyran) ring system is a privileged bicyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anticancer, anti-inflammatory, and antiviral agents[1]. Specifically, 7-methoxy-4-oxo-4H-benzopyran-2-carbonitrile (also known as 7-methoxychromone-2-carbonitrile) has been identified as a key bioactive constituent in the medicinal tree Pterocarpus indicus, exhibiting notable antibacterial and antiviral properties[2].

This application note details a highly optimized, three-step microwave-assisted protocol:

  • Condensation & Cyclization: Base-promoted reaction of 2-hydroxy-4-methoxyacetophenone with diethyl oxalate.

  • Amidation: Conversion of the resulting ester to a primary carboxamide.

  • Dehydration: A cutting-edge, ultra-fast conversion of the carboxamide to the target nitrile using the triphenylphosphite/1,8-diazabicyclo[5.4.0]undec-7-ene (P(OPh)₃/DBU) system[3].

Mechanistic Causality: Why P(OPh)₃ and DBU?

The dehydration of primary amides to nitriles requires the activation of the highly stable carbonyl oxygen. While classical methods rely on highly corrosive POCl₃, the use of P(OPh)₃ under microwave irradiation offers a milder, highly efficient alternative[3]. The primary amide undergoes rapid coupling with the highly electrophilic phosphorus-III reagent, forming an O-phosphitylated intermediate. DBU, a strong non-nucleophilic base, then facilitates a rapid elimination sequence, cleaving the C-O bond to generate the nitrile in just 4 minutes[3].

Experimental Workflows and Protocols

General Equipment and Safety
  • Microwave Synthesizer: A dedicated monomode microwave reactor (e.g., Anton Paar Monowave 400 or CEM Discover SP) equipped with precise IR temperature control and magnetic stirring.

  • Safety: Ensure all reactions are performed in pressure-rated microwave vials (10–30 mL) sealed with Teflon septa.

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-benzopyran-2-carboxylate
  • Preparation: In a 30 mL microwave vial, dissolve 2-hydroxy-4-methoxyacetophenone (1.0 mmol, 166 mg) and diethyl oxalate (1.5 mmol, 219 mg) in absolute ethanol (5 mL).

  • Base Addition: Add freshly prepared sodium ethoxide (NaOEt) solution (2.0 mmol in 2 mL EtOH) dropwise to the mixture.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes under continuous stirring.

  • Workup: Cool the vial to room temperature using compressed air. Pour the mixture into ice-cold 1M HCl (20 mL) to induce precipitation. Filter the resulting yellow solid, wash with cold water, and dry under a vacuum to yield the chromone-2-carboxylate.

Step 2: Synthesis of 7-methoxy-4-oxo-4H-benzopyran-2-carboxamide
  • Preparation: Transfer the ester obtained in Step 1 (approx. 0.8 mmol) into a clean 10 mL microwave vial.

  • Reagent Addition: Add 4 mL of a 7M solution of ammonia in methanol (NH₃/MeOH).

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 10 minutes .

  • Workup: Cool the reaction to room temperature. The carboxamide typically precipitates directly from the methanolic solution. Filter the white/pale-yellow crystals, wash with cold methanol (2 mL), and dry.

Step 3: Synthesis of 7-methoxy-4-oxo-4H-benzopyran-2-carbonitrile
  • Preparation: Place the primary amide from Step 2 (0.5 mmol) into a 10 mL microwave reaction tube.

  • Reagent Addition: Add triphenylphosphite, P(OPh)₃ (1.0 mmol, 310 mg), and DBU (1.5 mmol, 228 mg). Note: This reaction is performed neat (solvent-free) to maximize microwave energy transfer and reaction kinetics[3].

  • Microwave Irradiation: Seal the tube and subject it to microwave irradiation at 150 °C for exactly 4 minutes [3].

  • Workup: Cool the mixture, dilute with ethyl acetate (15 mL), and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via short-pad silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the pure 7-methoxy-4-oxo-4H-benzopyran-2-carbonitrile.

Data Presentation: Microwave vs. Conventional Heating

The implementation of microwave irradiation provides a profound kinetic advantage over conventional thermal reflux, as summarized in the comparative data below.

Synthetic StepTarget Intermediate / ProductConventional Heating (Time / Temp)Microwave Heating (Time / Temp)Yield Increase (MW)
Step 1 Ethyl 7-methoxy-4-oxo-4H-benzopyran-2-carboxylate4–6 hours / 78 °C (Reflux)15 min / 120 °C 65% → 88%
Step 2 7-methoxy-4-oxo-4H-benzopyran-2-carboxamide12 hours / 25 °C10 min / 100 °C 70% → 92%
Step 3 7-methoxy-4-oxo-4H-benzopyran-2-carbonitrile6 hours / 62 °C (in CHCl₃)4 min / 150 °C (Neat) 75% → 95%

Mandatory Visualizations

Workflow: 3-Step Microwave Synthesis Pathway

The following diagram illustrates the streamlined synthetic pathway from the acetophenone precursor to the final nitrile product.

Workflow SM 2-Hydroxy-4-methoxy acetophenone Ester Ethyl 7-methoxy-4-oxo- 4H-benzopyran-2-carboxylate SM->Ester Diethyl oxalate, NaOEt MW, 120°C, 15 min Amide 7-Methoxy-4-oxo- 4H-benzopyran-2-carboxamide Ester->Amide NH3/MeOH MW, 100°C, 10 min Nitrile 7-Methoxy-4-oxo- 4H-benzopyran-2-carbonitrile Amide->Nitrile P(OPh)3, DBU (Neat) MW, 150°C, 4 min

Figure 1: Three-step microwave-assisted synthetic workflow for 7-methoxychromone-2-carbonitrile.

Mechanism: Amide Dehydration via P(OPh)₃ / DBU

This diagram breaks down the specific molecular interactions during the 4-minute microwave dehydration step.

Mechanism Step1 Primary Amide + P(OPh)3 Step2 Phosphite-Amide Adduct (O-Phosphitylation) Step1->Step2 Nucleophilic attack of carbonyl oxygen on P(III) Step3 Elimination by DBU (Deprotonation) Step2->Step3 DBU removes proton from nitrogen Step4 Nitrile Product + (PhO)2P(O)H + PhOH Step3->Step4 Cleavage of C-O bond, formation of C≡N

Figure 2: Mechanism of primary amide dehydration initiated by triphenylphosphite and DBU.

References

  • Talbi, I., Efrit, M. L., & Touil, S. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5078–5082. Available at:[Link][3]

  • Albuquerque, H. M. T., Pinto, D. C. G. A., & Silva, A. M. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6262. Available at:[Link][1]

  • Institute of Forest Genetics and Tree Breeding. (2020). Pterocarpus indicus Willd: A Lesser Known Tree Species of Medicinal Importance. ENVIS Centre on Forest Genetic Resources and Tree Improvement. Available at:[Link][2]

Sources

Application

Application Note: Nucleophilic Substitution &amp; Functionalization of 4H-1-Benzopyran-2-carbonitrile Cores

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 4-oxo-4H-1-benzopyran-2-carbonitrile scaffold (often referred to as chromone-2-carbonitrile), a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 4-oxo-4H-1-benzopyran-2-carbonitrile scaffold (often referred to as chromone-2-carbonitrile), a privileged structure in oncology and inflammation research.

While the strict IUPAC name "4H-1-Benzopyran-2-carbonitrile" implies a reduced pyran ring, in a drug development context, this almost universally refers to the 4-oxo derivative (Chromone-2-carbonitrile) . The 4-oxo group is essential for the scaffold's stability and bioactivity, acting as the electron-withdrawing anchor that defines its unique reactivity profile. This guide addresses the Nucleophilic Aromatic Substitution (SNAr) on the homocyclic ring and Nucleophilic Transformations of the nitrile moiety.

Executive Summary & Reactivity Profile

The 4H-1-benzopyran-2-carbonitrile scaffold presents a unique "push-pull" electronic system. The C4-carbonyl and C2-nitrile groups work in concert to deplete electron density from the fused benzene ring, activating specific positions (particularly C7) toward Nucleophilic Aromatic Substitution (SNAr) . Simultaneously, the C2-nitrile is a versatile "handle" for bioisosteric replacement (e.g., tetrazole formation).

Core Reactivity Map
  • C7 Position (Benzene Ring): Highly activated for SNAr if a leaving group (F, Cl) is present. The para-relationship to the C4-carbonyl enhances electrophilicity via resonance.

  • C2 Position (Pyran Ring): The C2-carbon is extremely electrophilic due to the electron-withdrawing nitrile and the vinylogous carbonyl. Hard nucleophiles (OH⁻, NH₂⁻) here often trigger Michael Addition-Elimination sequences leading to ring opening (a "suicide" reaction to be avoided unless intended).

  • C2-Nitrile Group: Susceptible to [3+2] cycloaddition (tetrazole synthesis) or hydrolysis, preserving the chromone core under controlled conditions.

Detailed Protocols

Protocol A: Regioselective SNAr at C7

Objective: Replace a C7-fluorine atom with a secondary amine (e.g., morpholine) to modulate solubility and ADME properties without disrupting the chromone core. Mechanism: The reaction proceeds via a concerted or stepwise Meisenheimer complex, stabilized by the C4-carbonyl group.

Materials
  • Substrate: 7-Fluoro-4-oxo-4H-1-benzopyran-2-carbonitrile (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Preferred over K₂CO₃ for higher solubility in organic media.

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 10 minutes to ensure suspension homogeneity.

  • Nucleophilic Attack: Dropwise add morpholine (1.2 mmol). Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (amine product).

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (3 x 10 mL) to remove residual DMF and base.

  • Purification: If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Ring Opening (Phenol formation) Hard nucleophile attack at C2Lower temperature to 40°C; ensure anhydrous conditions to prevent hydroxide generation.
Low Conversion Poor nucleophilicitySwitch solvent to DMSO; increase temperature to 80°C.
Hydrolysis of CN High pH + WaterEnsure reagents are dry; avoid aqueous workup until reaction is quenched.
Protocol B: Bioisosteric Transformation (Nitrile to Tetrazole)

Objective: Convert the C2-nitrile into a 5-substituted-1H-tetrazole using a [3+2] cycloaddition. This improves metabolic stability and potency. Challenge: The chromone ring is sensitive to harsh Lewis acids and strong bases. We use a buffered organotin-free method.

Materials
  • Substrate: 4-Oxo-4H-1-benzopyran-2-carbonitrile derivative

  • Reagents: Sodium Azide (NaN₃) (1.5 equiv), Ammonium Chloride (NH₄Cl) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: Dissolve substrate (1.0 mmol) in DMF (5 mL) in a pressure-rated vial.

  • Reagent Addition: Add NaN₃ (1.5 mmol) and NH₄Cl (1.5 mmol).

    • Mechanistic Insight: NH₄Cl buffers the reaction, preventing the formation of highly basic conditions that would attack the C2 position and open the pyran ring.

  • Cycloaddition: Seal the vial and heat to 90°C for 12–16 hours.

    • Safety: NaN₃ can form hydrazoic acid. Perform in a well-ventilated fume hood behind a blast shield.

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH 3–4 (precipitates the tetrazole).

    • Caution: Ensure no residual azide is present before acidification (quench with sodium nitrite if necessary) to avoid HN₃ gas.

    • Extract with EtOAc, dry, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the desired SNAr pathway versus the competing "suicide" ring-opening pathway caused by hard nucleophiles attacking C2.

ChromoneReactivity Substrate 4-Oxo-4H-1-benzopyran- 2-carbonitrile (Core) C7_Attack Path A: C7 Attack (Soft Nucleophile) (e.g., Morpholine) Substrate->C7_Attack Activated by C4=O C2_Attack Path B: C2 Attack (Hard Nucleophile) (e.g., OH-, NH2-) Substrate->C2_Attack Highly Electrophilic C2 Meisenheimer Meisenheimer Complex (Stabilized by C4-Carbonyl) C7_Attack->Meisenheimer Product_SNAr C7-Substituted Product (Core Intact) Meisenheimer->Product_SNAr -F- (Leaving Group) RingOpen Pyran Ring Opening (Michael Addition-Elimination) C2_Attack->RingOpen Irreversible Recyclization Recyclization / Degradation (Phenols/Pyrazoles) RingOpen->Recyclization

Caption: Divergent reactivity pathways. Path A (Green) yields the desired substitution product. Path B (Red) leads to scaffold destruction.

Data Summary: Solvent & Base Effects on SNAr Yield[1]

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1DMFK₂CO₃80465Moderate yield; some hydrolysis observed.
2DMF Cs₂CO₃ 60 6 88 Optimal conditions.[1] Clean conversion.
3DMSOTEA100245Significant ring-opening byproducts.
4THFNaH251210Poor solubility; NaH too basic (attacks C2).

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2]

    • Source: N
    • URL:[Link]

  • Chromone Ring Reactivity (Ring Opening)

    • Title: Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Synthesis and Properties of 4H-Chromenes

    • Title: 2H/4H-Chromenes—A Versatile Biologically
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • General Nucleophilic Substitution Guide

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile synthesis

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile Introduction The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile

Introduction The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antioxidant, anticancer, and neuroprotective agents. Specifically, 7-methoxy-4-oxo-4H-chromene-2-carbonitrile serves as a highly versatile electrophilic intermediate for synthesizing complex bioactive derivatives. However, researchers frequently encounter yield bottlenecks, functional group degradation, and purification challenges during its traditional multi-step synthesis.

This technical support guide provides mechanistic troubleshooting, validated protocols, and alternative synthetic routes to optimize your reaction yields and ensure self-validating experimental workflows.

Section 1: Workflow & Pathway Visualization

SynthesisRoutes SM1 2'-Hydroxy-4'-methoxyacetophenone Ester Ethyl 7-methoxy-4-oxo-4H- chromene-2-carboxylate SM1->Ester Claisen Condensation (Diethyl oxalate, NaOEt) Acid 7-Methoxy-4-oxo-4H- chromene-2-carboxylic acid Ester->Acid Hydrolysis (HCl or NaOH) Amide 7-Methoxy-4-oxo-4H- chromene-2-carboxamide Acid->Amide Amidation (PyBOP, DIPEA) Target 7-Methoxy-4-oxo-4H- chromene-2-carbonitrile Amide->Target Dehydration (TFAA/Pyridine) SM2 Methoxy-substituted o-hydroxyphenyl enaminone SM2->Target Cascade Cyanation (K4[Fe(CN)6], I2, AlCl3)

Fig 1. Classic and cascade synthetic routes for 7-methoxy-4-oxo-4H-chromene-2-carbonitrile.

Section 2: Troubleshooting Guides & FAQs

Q1: My yield for ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate during the Claisen condensation is consistently below 50%. How can I improve this? A: The Claisen condensation of 2′-hydroxy-4′-methoxyacetophenone with diethyl oxalate relies on the quantitative formation of an enolate intermediate[1]. Low yields typically stem from moisture in the system or degraded sodium ethoxide, which leads to the competing saponification of diethyl oxalate rather than the desired nucleophilic attack. Causality & Solution: Use freshly prepared sodium ethoxide (21 wt% in ethanol) and strictly anhydrous conditions. Ensure the subsequent acid-catalyzed cyclization step is driven to completion by refluxing with concentrated HCl[1]. This optimized approach reliably secures esterification yields of 70–80%[2].

Q2: During the amidation of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, I observe significant unreacted starting material. What is the best coupling strategy? A: Traditional coupling agents often fail due to the poor nucleophilicity of ammonia sources and the specific steric/electronic environment of the chromone-2-carboxylic acid. Causality & Solution: Shift to a one-pot coupling reaction using1[1]. PyBOP efficiently activates the carboxylic function into an activated ester that readily undergoes amidation upon the addition of your amine/ammonia source[1]. This method avoids the toxic by-products of older reagents like BOP and reliably yields 60–75% of the carboxamide[2].

Q3: The final dehydration of the carboxamide to the carbonitrile using POCl3 causes degradation and low yields. Are there milder alternatives? A: Phosphorus oxychloride (POCl3) is a harsh, highly acidic dehydrating agent that can cause unwanted side reactions, including ring-opening or demethylation of the 7-methoxy group on the chromone core. Causality & Solution: Substitute POCl3 with Trifluoroacetic Anhydride (TFAA) and Pyridine in dichloromethane (DCM) at 0 °C to room temperature. This combination provides a much milder, base-buffered environment. Pyridine acts as an acid scavenger, preventing the localized pH drops that lead to ether cleavage, selectively dehydrating the primary amide to the nitrile.

Q4: Is there a way to bypass the lengthy 4-step synthesis entirely? A: Yes. Recent synthetic advancements have established a highly efficient, site-selective cascade reaction[3]. By utilizing simple o-hydroxyphenyl enaminones and potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) promoted by I2/AlCl3, you can achieve tandem chromone ring formation and C-H cyanation in a single step[4]. Causality & Solution: This method leverages in situ iodination and a formal 5 to directly yield the 2-cyanochromone[5]. It operates under noble-metal-free conditions and utilizes DMSO as an optimal solvent to maximize the solubility of the metal reagents[4].

Section 3: Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and conditions for the validated synthetic routes to assist in experiment planning and bottleneck identification.

Synthetic RouteStepReagents & ConditionsTypical Yield (%)Reaction Time
Classic (Step 1) Claisen CondensationDiethyl oxalate, NaOEt, EtOH, reflux70 – 804 – 6 h
Classic (Step 2) Ester HydrolysisHCl (aq) or NaOH (aq), reflux80 – 902 – 4 h
Classic (Step 3) AmidationPyBOP, DIPEA, NH4Cl, DMF, RT60 – 7512 h
Classic (Step 4) DehydrationTFAA, Pyridine, DCM, 0 °C to RT75 – 853 – 5 h
Cascade (Direct) Annulation & Cyanationo-hydroxyphenyl enaminone, K4[Fe(CN)6], I2, AlCl3, DMSO, 110 °C65 – 8012 – 24 h

Section 4: Experimental Protocols

Protocol A: Mild Dehydration of 7-Methoxy-4-oxo-4H-chromene-2-carboxamide (Classic Route - Final Step) Self-Validation Check: The disappearance of the broad primary amide N-H stretch (~3300-3100 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2220 cm⁻¹) in the FTIR spectrum confirms successful dehydration.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 7-methoxy-4-oxo-4H-chromene-2-carboxamide (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 15.0 mmol) to the stirring solution and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Trifluoroacetic Anhydride (TFAA) (1.5 eq, 7.5 mmol) over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor reaction progression via TLC (EtOAc:Hexane 1:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 7-methoxy-4-oxo-4H-chromene-2-carbonitrile.

Protocol B: Direct Cascade Synthesis via Annulation and Cyanation (Alternative Route) Self-Validation Check: The presence of the cyano carbon signal at ~112-115 ppm in the ¹³C NMR spectrum, alongside the characteristic chromone carbonyl signal at ~175 ppm, confirms the cascade cyclization and cyanation[4].

  • Preparation: In a 15 mL sealed tube, add the methoxy-substituted o-hydroxyphenyl enaminone (0.2 mmol)[5].

  • Reagent Loading: Add potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) (0.5 eq, 0.1 mmol) as the cyano source[3].

  • Promoter Addition: Add molecular Iodine (I2) (1.5 eq, 0.3 mmol) and Aluminum Chloride (AlCl3) (2.0 eq, 0.4 mmol)[4].

  • Solvent: Suspend the mixture in anhydrous DMSO (2.0 mL). DMSO is critical here due to its high solubility for metal reagents[4].

  • Heating: Seal the tube and stir the mixture at 110 °C for 12-24 hours.

  • Workup: Cool the mixture to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the organic phase with saturated Na2S2O3 solution to remove residual iodine, dry over Na2SO4, and purify via silica gel chromatography.

Section 5: References

  • Royal Society of Chemistry. "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom." RSC.org. Available at:

  • Lin, Y., Wan, J.-P., & Liu, Y. (2023). "Cascade in Situ Iodination, Chromone Annulation, and Cyanation for Site-Selective Synthesis of 2-Cyanochromones." Journal of Organic Chemistry, 88(6), 4017-4023. Available at:

  • National Center for Biotechnology Information (NCBI). "Cascade in Situ Iodination, Chromone Annulation, and Cyanation for Site-Selective Synthesis of 2-Cyanochromones." PubMed. Available at:

Sources

Optimization

Technical Support Center: Solubilizing 7-Methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile

Ticket ID: CHEMSUP-8821 Subject: Solubility Optimization & Precipitation Troubleshooting for Biological Assays Compound: 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- (Commonly: 2-Cyano-7-methoxychromone) Chemical Cla...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEMSUP-8821 Subject: Solubility Optimization & Precipitation Troubleshooting for Biological Assays Compound: 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- (Commonly: 2-Cyano-7-methoxychromone) Chemical Class: Chromone / Flavonoid Derivative Support Tier: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing precipitation when diluting 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile into biological media, or you are concerned about solvent toxicity in your assays.

This compound belongs to the chromone class. While the 7-methoxy group adds slight polarity, the core benzopyran structure is highly planar and lipophilic, leading to poor aqueous solubility. The 2-cyano (nitrile) group is electron-withdrawing, which stabilizes the ring but does not significantly enhance water solubility compared to carboxylic acid derivatives.

The Golden Rule: This compound requires a 100% DMSO master stock and a step-wise dilution strategy to prevent "solvent shock" precipitation in aqueous buffers.

Part 1: Master Stock Preparation (SOP-01)

Objective: Create a stable, high-concentration stock solution free of micro-crystals.

Solvent Selection Matrix
SolventSolubility RatingMax Conc. (Est.)Usage Notes
DMSO (Anhydrous) Excellent ~50–100 mMRecommended. Best for long-term storage (-20°C).
DMF Good~25–50 mMAlternative if DMSO is incompatible with specific enzyme assays.
Ethanol (100%) Moderate~5–10 mMVolatile; concentration shifts over time. Not recommended for long-term storage.
Water / PBS Poor < 100 µMDo NOT use for stock. Will result in immediate suspension/precipitation.
Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to prevent static loss).

  • Dissolution: Add 100% Anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Mass (mg) / Molecular Weight (201.18 g/mol ) = Moles.

    • Volume: Moles / 0.01 M = Liters of DMSO required.

  • Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "cloudiness" indicates undissolved micro-crystals that will seed massive precipitation later.

Part 2: The Dilution Cascade (SOP-02)

The Problem: "Solvent Shock." Dropping 100% DMSO stock directly into 10 mL of media causes a rapid polarity shift. The compound molecules aggregate faster than they can disperse, creating a precipitate that falls out of solution (often invisible to the naked eye but fatal to assay reproducibility).

The Solution: Intermediate Dilution Steps.

Workflow Diagram: The "Step-Down" Method

DilutionStrategy cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO) Stock->Inter  1:100 Dilution  into Buffer/Media Precip RISK: Precipitation (Solvent Shock) Stock->Precip  Direct Spike  (Avoid) Final Assay Well (1 µM in 0.1% DMSO) Inter->Final  1:100 Dilution  into Assay Media

Figure 1: The Step-Down dilution strategy minimizes the kinetic energy barrier to solvation, preventing immediate aggregation.

Detailed Protocol for Cellular Assays (Example: 10 µM Final)
  • Prepare Intermediate (10x):

    • Take 10 µL of 10 mM Master Stock .

    • Add slowly to 990 µL of warm (37°C) culture media while vortexing.

    • Result: 100 µM compound in 1% DMSO.

    • Why? The presence of proteins (FBS) in media can act as a carrier, stabilizing the lipophilic compound better than PBS alone.

  • Prepare Final Assay Well (1x):

    • Add 10 µL of the Intermediate to 90 µL of cells/media in the well.

    • Result: 10 µM compound in 0.1% DMSO.

  • Vehicle Control: Always run a parallel control with 0.1% DMSO alone to normalize data.

Part 3: Troubleshooting Guide (Help Desk)

Ticket #001: "I see crystals in my microscope after 24 hours."
  • Root Cause: Thermodynamic instability. While the compound dissolved initially (supersaturation), it slowly crystallized over time.

  • Diagnosis: Check the crystals.[1] Are they needle-like? This is characteristic of planar chromones stacking.

  • Resolution:

    • Lower Concentration: Your assay concentration may exceed the thermodynamic solubility limit (likely ~50-100 µM in aqueous buffer).

    • Add Surfactant: If the assay tolerates it, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer. This prevents nucleation.

Ticket #002: "My cells are dying, but the compound shouldn't be toxic."
  • Root Cause: DMSO Toxicity or "Crash-out" physical damage.

  • Diagnosis:

    • Run a "DMSO-only" dose response (0.1%, 0.5%, 1.0%).

    • If cells die at 0.5% DMSO, your dilution factor is too low.

  • Resolution:

    • Ensure final DMSO is < 0.1% for sensitive lines (primary neurons, stem cells).

    • If the compound precipitated, the crystals themselves can lyse cells mechanically or trigger false-positive apoptosis signals.

Ticket #003: "My IC50 curve is flat or erratic."
  • Root Cause: Adsorption to Plastic. Lipophilic chromones stick to polystyrene plates.

  • Resolution:

    • Switch to Low-Binding (BSA-blocked) plates.

    • Add 0.01% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a "chaperone," keeping the compound in solution and preventing it from sticking to the walls.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I freeze the intermediate (10% DMSO) solution? A: No. The freezing point of 10% DMSO is near water's freezing point. As it freezes, water crystals form first, forcing the compound into a super-concentrated pocket where it will precipitate irreversibly. Always prepare intermediates fresh.

Q: Is the nitrile group stable in water? A: Generally, yes. Aromatic nitriles (benzonitriles) are resistant to hydrolysis at physiological pH (7.4) and temperature (37°C). However, avoid highly acidic (pH < 3) or basic (pH > 10) conditions for prolonged periods, as this could hydrolyze the nitrile to an amide or carboxylic acid [1].

Q: Why does the solution turn yellow? A: Chromones are chromophores. A yellow tint at high concentrations (10 mM) is normal. If the color changes drastically (e.g., to bright orange/red) upon adding to basic buffer, you may be observing deprotonation or ring-opening degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24851396, 4-Oxo-4H-1-benzopyran-2-carboxylic acid (Structural Analog). Retrieved from [Link][2]

  • Assay Guidance Manual (2025). DMSO Tolerance and Solubility in Cell-Based Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]

Sources

Troubleshooting

Minimizing side products in the cyanation of 7-methoxychromones

Technical Support Center: Cyanation of 7-Methoxychromones Ticket ID: #CYN-7MC-OPT Subject: Minimizing Side Products & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyanation of 7-Methoxychromones

Ticket ID: #CYN-7MC-OPT Subject: Minimizing Side Products & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Core Challenge

The cyanation of 7-methoxychromones (specifically at the C3 or C4 position) is a high-stakes transformation in medicinal chemistry. The 7-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the pyrone ring. While this stabilizes the core against some electrophiles, the chromone ring remains a Michael acceptor , making it notoriously susceptible to nucleophilic attack at the C2 position.

The Primary Failure Mode: The "ANRORC-like" mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). Free cyanide ions (


) are strong nucleophiles that can attack C2, leading to ring opening to form salicylaldehyde derivatives or rearranged heterocycles rather than the desired nitrile.

This guide provides a self-validating protocol to suppress this pathway while preventing hydrolysis and demethylation.

Critical Parameter Optimization (The "Why" and "How")

To ensure scientific integrity, we move away from "recipes" and toward "controlled systems."

A. The Cyanide Source: Kinetic Control
  • Avoid: NaCN or KCN. The high concentration of free cyanide ions (

    
    ) rapidly attacks the C2 position (Michael addition), causing ring opening.
    
  • Recommended: Zinc Cyanide (

    
    ) .[1]
    
    • Mechanism:[2][3][4][5][6][7][8][9]

      
       is insoluble in most organic solvents. It releases cyanide ions slowly and only upon transmetallation with the Palladium catalyst. This keeps 
      
      
      
      effectively zero, starving the side reaction (ring opening) while feeding the catalytic cycle.
    • Alternative: Potassium Ferrocyanide (

      
      ) offers a similar "slow-release" mechanism and is non-toxic.
      
B. Catalyst & Ligand Selection
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

    • Reasoning: Bidentate ligands with a wide bite angle favor the reductive elimination step, which is often the rate-determining step in cyanation. This accelerates the desired pathway over the decomposition pathways.

C. Solvent System
  • Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Requirement: Must be anhydrous (water < 50 ppm).

    • Why: Water causes the hydrolysis of the newly formed nitrile to a primary amide (

      
      ), a common impurity that is difficult to separate.
      

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the competition between the desired Pd-catalyzed cycle and the fatal Ring-Opening pathway.

ReactionPathways cluster_legend Pathway Legend Start 7-Methoxy-3-halo-chromone Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle + Zn(CN)2 / Pd-L Nucleophilic_Attack Nucleophilic Attack at C2 (High [CN-]) Start->Nucleophilic_Attack + NaCN/KCN (Excess) Desired 7-Methoxy-3-cyanochromone (Target) Pd_Cycle->Desired Reductive Elimination Ring_Open Ring-Opened Intermediate (Phenolic Enaminone) Nucleophilic_Attack->Ring_Open Michael Addition Decomp Complex Mixture (Salicylates/Rearrangement) Ring_Open->Decomp Irreversible key1 Green: Desired Pathway (Controlled) key2 Red: Side Reaction (Uncontrolled)

Figure 1: Mechanistic divergence. High concentrations of free cyanide favor the red path (ring opening), while controlled transmetallation favors the green path (product).

Troubleshooting Guide & FAQs

Issue 1: "I see a new spot on TLC that is more polar than the product, and my yield is low."
  • Diagnosis: Chromone Ring Opening. [6]

  • Root Cause: The reaction medium became too basic or the cyanide concentration was too high, attacking the C2 position.

  • Corrective Action:

    • Switch from NaCN/KCN to Zn(CN)2 .

    • Add 1-2 mol% of Zinc dust . This keeps the Palladium active (preventing oxidation to Pd(II) inactive species) and reduces the basicity of the medium.

    • Ensure the reaction temperature does not exceed 80°C. Higher temperatures promote thermodynamic ring opening.

Issue 2: "My product contains ~10% of the primary amide."
  • Diagnosis: Nitrile Hydrolysis.

  • Root Cause: Water ingress. The 7-methoxy group is electron-donating, making the nitrile slightly more basic and susceptible to hydrolysis if trace acid/base is present with water.

  • Corrective Action:

    • Use anhydrous DMF from a fresh bottle or solvent purification system.

    • Add 3Å Molecular Sieves (activated) to the reaction vessel.

    • Perform the workup with neutral buffers (pH 7) rather than strong acids or bases.

Issue 3: "The 7-methoxy signal disappeared from NMR, and I see a broad -OH peak."
  • Diagnosis: Demethylation.

  • Root Cause: Use of strong Lewis acids (like

    
     or 
    
    
    
    ) or extremely high temperatures (>120°C) in the presence of nucleophiles.
  • Corrective Action:

    • Avoid Lewis acid promoters if possible.

    • If using microwave irradiation, reduce the maximum temperature to 100°C.

    • The 7-OMe bond is generally stable to standard Pd-cyanation conditions (

      
      , DMF, 80°C), so this indicates gross overheating or contamination.
      

Optimized Experimental Protocol

Objective: Synthesis of 7-methoxy-3-cyanochromone from 7-methoxy-3-bromochromone.

ParameterSpecification
Substrate 7-Methoxy-3-bromochromone (1.0 equiv)
Reagent

(0.6 equiv)
Catalyst

(2 mol%)
Ligand dppf (4 mol%)
Additive Zn dust (10 mol%) - Optional but recommended
Solvent Anhydrous DMF (0.2 M concentration)
Atmosphere Argon or Nitrogen (Strictly inert)
Temp/Time 80°C for 4–6 hours

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Add the chromone substrate,

    
    , 
    
    
    
    , dppf, and Zn dust. Critical: Add solids before solvent to ensure inert atmosphere.
  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.[10]

  • Solvent Addition: Inject anhydrous DMF via syringe.

  • Reaction: Heat to 80°C. Monitor by TLC or LCMS every 2 hours.

    • Checkpoint: The reaction mixture should remain dark (active Pd). If it turns black and precipitates heavily (Pd black formation) before completion, add more ligand.

  • Workup (Quenching): Cool to room temperature. Dilute with Ethyl Acetate.

  • Scavenging: Pour the mixture into 1M Ammonium Hydroxide (

    
    )  or saturated 
    
    
    
    .
    • Why? Ammonia complexes the Zinc salts and any residual Copper/Palladium, moving them to the aqueous phase.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[11] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[11] [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on Chromone reactivity and ring opening susceptibility).
  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1. (Reference for Michael addition/Ring opening mechanisms in enaminones/chromones).

Sources

Optimization

Optimizing catalyst load for 4H-1-Benzopyran-2-carbonitrile formation

Technical Support Center: 4H-1-Benzopyran-2-carbonitrile Synthesis Executive Summary & Scope This technical guide addresses the synthesis of functionalized 4H-chromenes (4H-1-benzopyrans), specifically focusing on the op...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4H-1-Benzopyran-2-carbonitrile Synthesis

Executive Summary & Scope

This technical guide addresses the synthesis of functionalized 4H-chromenes (4H-1-benzopyrans), specifically focusing on the optimization of catalyst loading for the formation of 2-amino-4H-chromene-3-carbonitrile derivatives.

While your request specifies "4H-1-Benzopyran-2-carbonitrile," please note that the standard multicomponent reaction (MCR) utilizing salicylaldehydes and malononitrile predominantly yields the 3-carbonitrile / 2-amino regioisomer. This scaffold is a "privileged structure" in drug discovery, known for anticancer and antimicrobial properties. This guide focuses on this dominant pathway, with specific attention to "Green Chemistry" catalysts (Organocatalysts, Ionic Liquids) versus traditional bases.

Catalyst Optimization Matrix

The following data summarizes the efficiency of various catalyst loads based on recent high-impact literature. Use this table to select the optimal system for your specific scale and substrate sensitivity.

Catalyst SystemOptimal Load (mol%)Solvent SystemTemp (°C)Yield (%)Reaction TimeKey Advantage
L-Proline [1]10 - 15 mol%EtOH/H₂O (1:1)60°C90-96%30-60 minBio-compatible, reusable, metal-free.
DBU [2]30 mol%WaterRT85%6 hrsHigh basicity, works for steric-hindered aldehydes.[1]
K₂CO₃ [3]5 mol%Ethanol (96%)Reflux88-95%5-60 minCost-effective, simple work-up.
Pyridine-2-carboxylic acid [4]15 mol%Water/EtOHReflux~98%<30 minRapid kinetics, dual acid-base behavior.[2]
MOF-5 (Nanocatalyst) [5]~1 wt% (10mg/mmol)Solvent-Free80°C95%15 minHeterogeneous, high surface area, reusable.

Recommendation: For standard library generation, start with L-Proline (10 mol%) or K₂CO₃ (5 mol%) in aqueous ethanol. These offer the best balance of yield, purity, and ease of work-up (recrystallization).

Reaction Mechanism & Pathway Analysis

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and finally an Intramolecular Cyclization .[3]

ChromeneSynthesis Start Salicylaldehyde + Malononitrile Base Catalyst (Base) (Deprotonation) Start->Base Activation Inter1 Benzylidene Intermediate (Knoevenagel) Base->Inter1 - H2O Michael Michael Acceptor Formation Inter1->Michael Nucleophilic Attack Inter2 Imino-Coumarin Intermediate Inter2->Inter1 Reversible (Side Rxn) Cyclization Intramolecular Cyclization (Ring Closure) Michael->Cyclization Tautomerization Product 2-amino-4H-chromene- 3-carbonitrile Cyclization->Product Stabilization

Figure 1: Mechanistic pathway of the one-pot synthesis. The catalyst plays a dual role: activating the methylene group of malononitrile and facilitating the final ring closure.

Standard Operating Protocol (SOP)

Method A: Green Synthesis (L-Proline Catalyzed) Best for: General screening, acid-sensitive substrates.

  • Preparation: In a 50 mL round-bottom flask, dissolve Salicylaldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in 5 mL of EtOH:H₂O (1:1) .

  • Catalyst Addition: Add L-Proline (0.03 g, ~10-15 mol%).

    • Note: If using 1,3-dicarbonyls (e.g., dimedone) as the third component, add it here (1.0 mmol).

  • Reaction: Stir the mixture at 60°C .

    • Monitoring: Check TLC (Ethyl Acetate:n-Hexane 3:7) every 15 minutes. The spot for salicylaldehyde should disappear.

  • Work-up:

    • Cool the mixture to Room Temperature (RT).

    • The solid product usually precipitates out.

    • Filter the solid and wash with cold aqueous ethanol (30%).

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography unless necessary, as the amino-nitrile group can degrade on acidic silica.

Troubleshooting & FAQs

Category 1: Yield & Efficiency

Q: My yield is stuck below 50% despite extending reaction time. What is wrong?

  • A: This is often due to Knoevenagel Reversibility . If water is not removed or the solvent is too "wet" (in non-aqueous protocols), the benzylidene intermediate can hydrolyze back to the aldehyde.

    • Fix: Increase catalyst load slightly (e.g., from 10% to 15%) to push the forward reaction, or switch to K₂CO₃ in refluxing ethanol to drive off water (if using a Dean-Stark trap equivalent setup, though usually not necessary for ethanol reflux).

    • Check: Ensure your salicylaldehyde is free of benzoic acid oxidation products.

Q: I see a major side product on TLC just below the main spot.

  • A: This is likely the bis-addition product (dimerization of malononitrile) or an uncyclized Michael adduct.

    • Fix: Ensure stoichiometric accuracy (1:1 ratio). Excess malononitrile promotes dimerization. Lower the temperature by 10°C; high heat favors polymerization of malononitrile.

Category 2: Catalyst Issues

Q: Can I use DBU for large-scale (>10g) synthesis?

  • A: While DBU is effective [2], it is expensive and hard to remove completely without aqueous acidic washes, which might hydrolyze your nitrile.

    • Recommendation: For scale-up, switch to heterogeneous catalysts like ZnO nanoparticles or MOF-5 [5], or simple inorganic bases like K₂CO₃ [3], which can be filtered off.

Q: My catalyst (L-Proline) is not dissolving.

  • A: L-Proline requires water to solubilize effectively. Ensure your solvent system is at least 30-50% water . If you must use pure organic solvent, switch to Piperidine or Et₃N .

Category 3: Product Integrity

Q: The product turns dark/brown upon drying.

  • A: 2-amino-chromenes are susceptible to oxidation at the C-4 position or hydrolysis of the imine intermediate.

    • Fix: Dry under vacuum at <40°C. Store in the dark. Recrystallize immediately rather than leaving the crude solid exposed to air.

References

  • Moghadasi, Z. (2019).[4] "One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst." Journal of Medicinal and Chemical Sciences.

  • Srinivas, T., et al. (2016).[5] "Facile synthesis of 4H-chromene derivatives via base-mediated annulation... using DBU." NIH / PMC.

  • Author Unspecified. (2014). "A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles... in the Presence of K2CO3." NIH / PMC.

  • RSC Advances. (2024). "Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid." Royal Society of Chemistry.[6]

  • Arzehgar, Z., et al. (2018).[7] "Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5." Chemical Methodologies.

Sources

Troubleshooting

Technical Support Center: Benzopyran-2-Carbonitrile Synthesis &amp; Cyclization

Welcome to the Technical Support Center for the synthesis of benzopyran-2-carbonitriles (2-amino-3-cyano-4H-chromenes). These scaffolds are highly valued in drug development due to their diverse pharmacological profiles,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzopyran-2-carbonitriles (2-amino-3-cyano-4H-chromenes). These scaffolds are highly valued in drug development due to their diverse pharmacological profiles, including anticancer, antimicrobial, and topoisomerase-inhibiting activities[1].

The most robust synthetic route involves a multi-component reaction (MCR) between an aryl aldehyde, malononitrile, and a phenolic nucleophile. However, the critical cyclization step—driven by an intramolecular nucleophilic attack—can be prone to stalling, by-product formation, or poor stereocontrol. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success.

Mechanistic Workflow

Understanding the reaction cascade is essential for troubleshooting. The process follows a Knoevenagel–Michael–Cyclization sequence.

G A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Condensation C Michael Adduct B->C Nucleophilic Attack D Cyclic Imine Intermediate C->D Cyclization E 2-Amino-3-cyano- 4H-chromene D->E Tautomerization

Figure 1: Mechanistic workflow of the multi-component synthesis of 2-amino-3-cyano-4H-chromenes.

Data Presentation: Catalyst & Solvent Selection Matrix

To optimize your cyclization step, select the appropriate catalyst and solvent system based on your substrate's electronic and steric properties.

Catalyst SystemSolventTempTypical Yield (%)Typical ee (%)Primary Application & Notes
Piperidine (20 mol%) EtOH20–25 °C85–95N/AStandard protocol[1]. Prone to hydration by-products if heated.
K₃PO₄ (20 mol%) EtOH/H₂O20–25 °C90–98N/AExcellent for sterically hindered or electron-rich phenols[2].
Chiral Thiourea (10 mol%) Anhydrous DCM0 °C70–9080–95Asymmetric synthesis[3]. Highly sensitive to moisture and heat.
Catalyst-Free H₂OReflux60–80N/AGreen chemistry approach. Often suffers from incomplete cyclization.
Troubleshooting FAQs

Q1: Why does my reaction stall at the Knoevenagel adduct without cyclizing? Causality: The initial Knoevenagel condensation between the aldehyde and malononitrile is rapid and highly thermodynamically favored. However, the subsequent Michael addition and intramolecular cyclization require the phenol to be sufficiently nucleophilic. If you are using a weak base (like a tertiary amine) with an electron-deficient phenol, the phenoxide intermediate is not generated in a high enough concentration, stalling the cascade. Solution: Switch to a stronger inorganic base such as K₃PO₄[2]. Additionally, utilizing a polar protic solvent like an ethanol/water mixture can help stabilize the charge-separated transition state during the Michael addition, facilitating the ring closure.

Q2: I am observing the formation of an amide by-product instead of the desired carbonitrile. How do I prevent this? Causality: The cyano group (-C≡N) is highly susceptible to base-catalyzed hydration. When the reaction is run in aqueous or alcoholic solvents at elevated temperatures, water can attack the cyclic imine intermediate (or the final product), hydrolyzing the nitrile into a primary amide (-CONH₂). Solution: Strict temperature control is paramount. Run the MCR at room temperature (20–25 °C) rather than refluxing. If your specific substrates require heating to overcome steric hindrance, switch to strictly anhydrous solvents (e.g., dry ethanol or acetonitrile) and add molecular sieves to scavenge trace moisture.

Q3: My enantiomeric excess (ee) is plummeting during organocatalytic asymmetric synthesis. What is going wrong? Causality: Asymmetric synthesis of 2-amino-3-cyano-4H-chromenes using bifunctional organocatalysts (e.g., chiral thioureas or squaramides) relies on a precise, rigid hydrogen-bonding network to orient the substrates for facial-selective attack[3]. Protic solvents disrupt these critical hydrogen bonds, allowing an uncatalyzed, achiral background reaction to outcompete the chiral pathway. Furthermore, elevated temperatures increase molecular kinetics, breaking the transient catalyst-substrate complex. Solution: Utilize non-polar, aprotic solvents such as anhydrous dichloromethane (DCM) or toluene. Lower the reaction temperature to 0 °C or -20 °C. Ensure your catalyst loading is maintained at 10–20 mol% to completely suppress the background reaction.

Experimental Protocols
Protocol A: Standard Three-Component Synthesis (Piperidine-Catalyzed)

This self-validating protocol is ideal for synthesizing racemic benzopyran-2-carbonitrile libraries.

  • Preparation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of absolute ethanol.

  • Nucleophile Addition: Add the phenolic nucleophile (e.g., 3,4-methylenedioxyphenol, 1.0 mmol) to the stirring solution[1].

  • Catalysis: Add piperidine (0.2 mmol, 20 mol%) dropwise.

    • Validation Checkpoint: The solution will typically deepen in color (often yellow to orange) immediately upon base addition, indicating the formation of the Knoevenagel adduct.

  • Reaction: Stir at room temperature (20–25 °C) for 12–20 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2).

    • Validation Checkpoint: The highly UV-active aldehyde spot should disappear, replaced by a lower Rf spot corresponding to the chromene product.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to yield the pure 2-amino-3-cyano-4H-chromene.

Protocol B: Enantioselective Organocatalyzed Synthesis

Use this protocol when high enantiomeric excess is required for structure-activity relationship (SAR) studies.

  • Preparation: In an oven-dried vial under an inert atmosphere (N₂ or Ar), add the pre-formed arylidenemalononitrile (0.5 mmol) and the chiral bifunctional thiourea catalyst (0.05 mmol, 10 mol%)[3].

  • Solvent & Temperature: Dissolve the mixture in 5 mL of anhydrous DCM and cool the vial to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., β-naphthol, 0.5 mmol) to the cooled solution to prevent localized heating.

  • Reaction: Stir at 0 °C for 24–48 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column (avoiding aqueous workup to prevent hydration) and elute with a suitable Hexane/EtOAc gradient.

References[3] Title: Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Source: Symmetry. URL: https://doi.org/10.3390/sym7031519[2] Title: An efficient multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester. Source: Comptes Rendus Chimie. URL: https://doi.org/10.1016/j.crci.2011.03.001[1] Title: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Source: Pharmaceuticals. URL: https://doi.org/10.3390/ph14111110

Sources

Optimization

Overcoming hydrolysis of the nitrile group in 7-methoxychromone derivatives

Guide: Overcoming Hydrolysis of the Nitrile Group As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of multi-step organic synthesis. A recurring challenge, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Overcoming Hydrolysis of the Nitrile Group

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of multi-step organic synthesis. A recurring challenge, particularly within privileged scaffolds like the 7-methoxychromone core, is the unintended hydrolysis of the nitrile group. This guide is structured from our collective field experience to provide not just solutions, but the underlying chemical logic, empowering you to troubleshoot and optimize your synthetic routes effectively.

The nitrile group is a cornerstone of modern synthesis—a versatile precursor for amines, ketones, and carboxylic acids. However, its susceptibility to hydrolysis, especially when attached to an electron-rich aromatic system like 7-methoxychromone, can compromise yields and introduce purification nightmares.[1] This guide will address the prevention of this unwanted transformation.

Troubleshooting Guide: A Diagnostic Approach

Encountering unexpected byproducts is a common part of research. This section provides direct answers to specific experimental issues.

Issue 1: My target product is consistently contaminated with the corresponding carboxylic acid after an acidic workup or reaction step (e.g., Boc deprotection).

  • Question: I'm using trifluoroacetic acid (TFA) to remove a Boc protecting group, but my nitrile at the C-3 position is hydrolyzing to a carboxylic acid. Why does this happen, and how can I prevent it?

  • Answer: This is a classic case of acid-catalyzed hydrolysis. The reaction mechanism involves two key stages. First, the nitrile nitrogen is protonated by the strong acid.[2][3] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water, which may be present as a reagent or trace contaminant.[3][4] This forms an amide intermediate, which is then further hydrolyzed under the strong acidic conditions to the final carboxylic acid and an ammonium salt.[5] The entire process is driven to completion because the final deprotonation of the carboxylic acid and protonation of the released ammonia are thermodynamically favorable.[4]

    Strategic Solutions:

    • Strict Anhydrous Conditions: The most critical variable is water. Ensure all solvents are freshly dried over appropriate desiccants (e.g., molecular sieves, sodium/benzophenone), and all glassware is flame- or oven-dried immediately before use. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • Lower Reaction Temperature: Hydrolysis has a higher activation energy than many deprotection reactions. Cooling your reaction (e.g., to 0 °C) can significantly slow the rate of hydrolysis while still allowing the desired reaction to proceed, albeit more slowly.

    • Alternative Deprotection Methods: Move away from strong, protic acids. For Boc deprotection, consider using TMS-I (trimethylsilyl iodide) in an aprotic solvent like dichloromethane, or thermal deprotection if your molecule is stable at higher temperatures.

Issue 2: During a base-catalyzed reaction (e.g., saponification of an ester elsewhere in the molecule), I'm isolating the amide or carboxylic acid salt instead of my nitrile.

  • Question: I'm using NaOH in ethanol/water to hydrolyze a methyl ester, but my nitrile is also reacting. What's the mechanism, and what are my options?

  • Answer: In basic hydrolysis, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.[2] This does not require prior activation by protonation. The reaction proceeds through a similar amide intermediate, which can either be the final product under mild conditions or be further hydrolyzed to the carboxylate salt under more vigorous conditions (higher temperature, longer reaction time).[4][5]

    Strategic Solutions:

    • Milder Bases: Switch from strong hydroxides to milder bases like potassium carbonate (K₂CO₃) in methanol, which may be sufficient to saponify an ester without aggressively attacking the nitrile.

    • Enzymatic Hydrolysis: Lipases are remarkably effective at hydrolyzing esters under neutral pH and room temperature conditions, offering excellent functional group tolerance and leaving the nitrile untouched.

    • Orthogonal Protecting Groups: In the planning stage of your synthesis, choose protecting groups that can be removed under neutral or non-hydrolytic conditions. For example, use a benzyl ester which can be cleaved by hydrogenolysis (H₂/Pd-C), a reaction that is completely compatible with the nitrile group.

Frequently Asked Questions (FAQs)

Q1: Is the 7-methoxy group making the nitrile more susceptible to hydrolysis? A1: Yes, it can have an electronic influence. The methoxy group is electron-donating through resonance, which can slightly increase the electron density on the chromone ring system. However, the primary driver for hydrolysis remains the presence of water and a strong acid or base catalyst. The core strategies of maintaining anhydrous and pH-neutral conditions are paramount.

Q2: My reaction is nominally neutral, but I still see some hydrolysis. What are potential hidden sources of acid or base? A2: This is an excellent and insightful question.

  • Silica Gel: Standard silica gel used for column chromatography is inherently acidic and can cause hydrolysis of sensitive compounds directly on the column. You can neutralize it by flushing the column with your eluent system containing a small amount of a volatile base like triethylamine (e.g., 1%) before loading your sample.

  • Reagent Quality: Older bottles of solvents like chloroform can generate HCl over time. Reagents can also degrade to acidic or basic impurities.

  • Atmospheric Contaminants: Carbon dioxide from the air can dissolve in your reaction mixture to form carbonic acid, which may be sufficient to catalyze the hydrolysis of very sensitive substrates. Working under an inert atmosphere mitigates this.

Q3: Are there any "go-to" solvents that are best for protecting nitriles? A3: Aprotic, non-polar, and anhydrous solvents are your best choice. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), toluene, and dioxane, when properly dried, are excellent for reactions involving nitrile-containing compounds. Avoid protic solvents like water and alcohols if hydrolysis is a concern, unless they are an explicit part of the reaction mechanism under controlled conditions.

Visualizing the Troubleshooting Process

To streamline your diagnostic workflow, use the following decision tree to identify the likely cause of nitrile hydrolysis in your experiment.

Nitrile_Hydrolysis_Workflow cluster_acid_base pH-Driven Hydrolysis cluster_water Water-Driven Hydrolysis start Nitrile Hydrolysis Detected (Amide or Carboxylic Acid byproduct) check_reagents Analyze Reaction Conditions: Are strong acids (HCl, H2SO4, TFA) or strong bases (NaOH, KOH) used? start->check_reagents solution_acid_base Primary Cause: Acid/Base Catalysis Solutions: 1. Use milder, non-hydrolytic reagents. 2. Lower reaction temperature. 3. Reduce reaction time. check_reagents->solution_acid_base Yes check_water Analyze Setup & Workup: 1. Are solvents certified anhydrous? 2. Is glassware properly dried? 3. Is an inert atmosphere used? 4. Is the workup prolonged/aqueous? check_reagents->check_water No yes_acid_base YES no_acid_base NO solution_water Primary Cause: Trace Water Solutions: 1. Implement rigorous anhydrous techniques. 2. Use neutralized silica for chromatography. 3. Minimize contact with water during workup. check_water->solution_water

Caption: Decision tree for diagnosing the root cause of nitrile hydrolysis.

Validated Protocols

Protocol 1: General Method for Performing a Reaction Under Strict Anhydrous Conditions

This protocol minimizes the presence of water, the key reagent for hydrolysis.

  • Glassware Preparation: Disassemble, clean, and dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours.

  • Assembly: Immediately assemble the hot glassware under a positive flow of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this inert atmosphere. Use high-vacuum grease for any glass joints.

  • Solvent Preparation: Use a solvent from a recently opened bottle labeled "anhydrous" or, for best results, dispense from a solvent purification system (e.g., Grubbs apparatus). Alternatively, dry the solvent using standard methods (e.g., distill THF from sodium/benzophenone).

  • Reagent Addition:

    • Liquids: Add liquid reagents via a dry syringe through a rubber septum.

    • Solids: Add solid reagents under a positive flow of inert gas ("nitrogen blanket") or in a glovebox.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen/argon or a bubbler system.

  • Quenching & Workup: When the reaction is complete, cool it to 0 °C. If an aqueous workup is unavoidable, perform it by adding the reaction mixture to a chilled, saturated solution (e.g., ammonium chloride or sodium bicarbonate) rather than adding water directly to the reaction flask. Keep the contact time with the aqueous phase as short as possible.

  • Drying: After extraction, dry the organic phase thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Summary of Prevention Strategies

StrategyKey Actions & Rationale
Control pH Avoid strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH). Rationale: These are direct catalysts for hydrolysis.[5][6]
Eliminate Water Use anhydrous solvents, oven/flame-dried glassware, and inert atmospheres. Rationale: Water is a necessary reagent for the hydrolysis reaction.[4]
Manage Temperature Run reactions at the lowest feasible temperature. Rationale: Hydrolysis is often kinetically slower at lower temperatures compared to the desired reaction.
Judicious Reagent Selection Choose reagents and protecting groups that are compatible with the nitrile group (e.g., hydrogenolysis for deprotection). Rationale: Proactive planning avoids problematic steps altogether.
Purification Awareness Use neutralized silica gel for chromatography. Rationale: Prevents on-column degradation of the product.

By systematically applying these principles of chemical reactivity and laboratory technique, you can effectively prevent the unwanted hydrolysis of the nitrile group and ensure the successful synthesis of your 7-methoxychromone targets.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • American Chemical Society. (2025, October 21). α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
  • MDPI. (n.d.). Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
  • Common Organic Chemistry. (n.d.). Nitrile to Acid. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography solvent systems for 7-methoxy-4-oxo-chromene separation

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-methoxy-4-oxo-chromene (also known as 7-methoxyisoflavone) using column chromatography. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested advice to ensure the success of your separation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the chromatographic purification of 7-methoxy-4-oxo-chromene and related flavonoids.

Q1: What is the most effective stationary phase for purifying 7-methoxy-4-oxo-chromene?

A1: For the separation of moderately polar compounds like 7-methoxy-4-oxo-chromene, silica gel is overwhelmingly the most common and effective stationary phase.[1][2] Its efficacy stems from its polar surface (silanol groups, Si-OH) which interacts with polar functional groups in the analyte through hydrogen bonding and dipole-dipole interactions.

  • Mechanism of Action: In this normal-phase chromatography setup, non-polar compounds have weak interactions with the silica gel and are eluted quickly by a non-polar mobile phase. More polar compounds, including our target molecule with its ketone and ether functionalities, adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[2]

  • Expert Insight: While alternatives like alumina or polyamide exist, they are less common for this class of compounds. Alumina can be basic and may cause degradation of sensitive molecules, and polyamide chromatography relies on hydrogen bonding with phenolic hydroxyl groups, which are absent in the parent 7-methoxy-4-oxo-chromene.[1][3] For routine purification, high-quality, mesh size 70-230 or 230-400 silica gel is the industry standard.

Q2: I'm just starting my experiment. What solvent system should I begin with for a silica gel column?

A2: Selecting the initial solvent system is critical. The goal is to find a mixture that provides differential migration of your target compound and any impurities. For a compound with the polarity of 7-methoxy-4-oxo-chromene, a binary mixture of a non-polar and a moderately polar solvent is the ideal starting point.

Two excellent and widely used starting systems are:

  • n-Hexane / Ethyl Acetate: This is a classic combination for separating flavonoids of low to medium polarity.[4][5] Start with a low polarity mixture, such as 9:1 or 8:2 (Hexane:Ethyl Acetate), and gradually increase the proportion of ethyl acetate.

  • Dichloromethane / Methanol: This system offers a different selectivity and is also highly effective. A starting ratio of 98:2 or 95:5 (Dichloromethane:Methanol) is recommended. Synthetic protocols for derivatives of 7-methoxy-4-oxo-chromene have successfully used a Dichloromethane/Methanol (9:1) system for purification via flash chromatography.[6][7]

  • Causality: The choice between these systems depends on the specific impurities in your crude mixture. Ethyl acetate and methanol offer different types of polar interactions (methanol is a hydrogen-bond donor, while ethyl acetate is an acceptor), which can be exploited to improve separation from closely-related impurities.[8]

Q3: My compound either stays at the top of the column or rushes through with the solvent front. How do I fix this?

A3: This is a classic problem of incorrect mobile phase polarity and is best diagnosed beforehand using Thin-Layer Chromatography (TLC).[9][10] The ideal solvent system for column chromatography should give your target compound an Rf (Retardation factor) value between 0.2 and 0.4 on a TLC plate.

  • Troubleshooting: Compound Stays at the Origin (Rf ≈ 0)

    • Problem: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the concentration of the polar solvent in your mobile phase. For example, if an 8:2 Hexane:Ethyl Acetate system is failing, try 7:3 or 6:4. This increases the overall polarity of the eluent, strengthening its competition with your compound for the binding sites on the silica, thus allowing it to move down the column.[2]

  • Troubleshooting: Compound Runs with Solvent Front (Rf ≈ 1)

    • Problem: The mobile phase is too polar. It completely solvates your compound, preventing any significant interaction with the stationary phase.

    • Solution: Decrease the concentration of the polar solvent. If a 1:1 Hexane:Ethyl Acetate mixture is too strong, try 3:1 or 4:1. This reduces the eluent's strength, allowing the silica gel to adsorb the compound and enabling separation to occur.

Q4: My TLC shows the target compound and an impurity are very close together or streaking. How can I improve the resolution?

A4: Poor resolution between two compounds indicates that the chosen solvent system does not adequately differentiate between them.

  • Strategy 1: Fine-Tune the Polarity: First, try making small, incremental adjustments to your current solvent system's ratio. Sometimes a slight change is all that is needed.

  • Strategy 2: Change Solvent Selectivity: If fine-tuning fails, the best approach is to switch one of the solvents in your mobile phase to another from a different solvent group.[8] For example:

    • If you are using Hexane/Ethyl Acetate , try switching to Dichloromethane/Methanol .

    • Alternatively, you can introduce a third solvent in a small quantity (1-5%) to modulate the selectivity. Adding toluene to a chloroform/methanol system has been shown to improve the resolution of flavonoids.[9] Similarly, a small amount of acetic or formic acid can sharpen the peaks of phenolic compounds by suppressing ionization, though this is less critical for 7-methoxy-4-oxo-chromene itself unless acidic impurities are present.[11]

  • Strategy 3: Gradient Elution: If your crude material contains impurities with a wide range of polarities, a single (isocratic) solvent system may not be effective. In this case, use a gradient elution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the polar solvent over the course of the run to first elute your target compound and then strip more strongly-adsorbed polar impurities.[2][4]

Data Summary: Recommended Solvent Systems

The table below provides starting points for solvent system development on silica gel for the purification of 7-methoxy-4-oxo-chromene. The optimal ratio must be determined empirically using TLC.

Solvent SystemStarting Ratio (v/v)PolarityBest For Separating
n-Hexane / Ethyl Acetate9:1 → 7:3Low to MediumNon-polar to moderately polar impurities. A standard choice for many flavonoids.[4]
Dichloromethane / Methanol98:2 → 90:10MediumPolar impurities. Offers different selectivity than ethyl acetate systems.[6][7]
Toluene / Ethyl Formate / Formic Acid50:40:10MediumLess polar flavonoid aglycones and related structures.[11]
Chloroform / Methanol9:1 → 8:2MediumGeneral flavonoid separation; polarity can be easily adjusted.[9]

Experimental Protocol: TLC for Solvent System Optimization

This protocol outlines the essential steps for selecting and optimizing a mobile phase before committing to a preparative column.

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and/or 366 nm).[11] Staining with permanganate or other agents can also be used if compounds are not UV-active.

  • Calculate Rf and Analyze: Calculate the Rf value for your target spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Iterate and Optimize:

    • If Rf is too low (<0.2), increase the polarity of the mobile phase.

    • If Rf is too high (>0.4), decrease the polarity of the mobile phase.

    • If separation is poor, change the solvent system (e.g., switch from hexane/EtOAc to DCM/MeOH).

  • Final Selection: The ideal system will show a clean spot for your target compound with an Rf of ~0.3, well-separated from all other spots.

Workflow for Solvent System Selection

The following diagram illustrates the logical workflow for developing a robust solvent system for column chromatography purification.

G cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Chromatography TLC 1. Run TLC with initial solvent system (e.g., Hexane:EtOAc 8:2) Analyze 2. Visualize & Calculate Rf for target compound TLC->Analyze Decision Is 0.2 < Rf < 0.4 AND separation good? Analyze->Decision Adjust_Polarity Adjust polarity: - Rf < 0.2: Increase polar solvent - Rf > 0.4: Decrease polar solvent Decision->Adjust_Polarity No (Rf out of range) Change_Solvent Poor Separation: Change solvent system (e.g., try DCM/MeOH) Decision->Change_Solvent No (Poor Separation) Run_Column Run preparative column with optimized solvent system (Isocratic or Gradient) Decision->Run_Column Yes Adjust_Polarity->TLC Re-screen Change_Solvent->TLC Re-screen

Caption: Decision workflow for optimizing a column chromatography solvent system.

References

  • Taylor & Francis. (2006, August 22). Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. Retrieved from [Link]

  • Auctores Journals. (2024, January 19). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • ScienceDirect. Application of TLC in the Isolation and Analysis of Flavonoids. In Thin Layer Chromatography in Phytochemistry. Retrieved from [Link]

  • Semantic Scholar. Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2015, February 27). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Switzer. Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, June 29). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent? Retrieved from [Link]

  • Google Books. (2020, August 28). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • ResearchGate. 8. Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 5). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. Retrieved from [Link]

  • National Institutes of Health. 7-Methoxy-4H-chromen-4-one. PubChem. Retrieved from [Link]

  • Food Technology and Biotechnology. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • PubMed. (2013, December 15). 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and of a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate. Retrieved from [Link]

  • Oxford Academic. (2015, December 13). Retention Study of Flavonoids Under Different Chromatographic Modes. Retrieved from [Link]

  • Diva Portal. Analysis of a chromatographic purification process: an experimental and modelling combined approach. Retrieved from [Link]

  • University of Johannesburg. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Retrieved from [Link]

  • PubChemLite. 7-methoxy-4-oxo-4h-chromene-2-carboxylic acid. Retrieved from [Link]

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. Retrieved from [Link]

  • ResearchGate. (PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 4H-Chromene Synthesis

This technical guide addresses the temperature optimization for the synthesis of 4H-1-Benzopyran-carbonitrile derivatives , specifically focusing on the widely synthesized 2-amino-4H-chromene-3-carbonitrile class. Note:...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the temperature optimization for the synthesis of 4H-1-Benzopyran-carbonitrile derivatives , specifically focusing on the widely synthesized 2-amino-4H-chromene-3-carbonitrile class.

Note: The nomenclature "4H-1-Benzopyran-2-carbonitrile" is often chemically ambiguous in literature. Most synthetic protocols targeting 4H-chromenes with a nitrile group yield the 3-carbonitrile derivative via multicomponent reactions (MCR). This guide assumes this standard MCR pathway (Salicylaldehyde + Malononitrile + Nucleophile) but addresses thermodynamic parameters relevant to the benzopyran core.

Topic: Temperature Optimization for Synthesis of 4H-1-Benzopyran-2-carbonitrile (and 3-cyano derivatives) Document ID: TS-CHROM-4H-OPT Status: Active Analyst: Senior Application Scientist

Critical Nomenclature & Target Verification

Before proceeding, verify your target structure. Temperature protocols differ significantly based on the position of the nitrile group and the saturation of the pyran ring.[1]

Target StructureCommon NameKinetic/Thermodynamic Profile
2-Amino-4H-chromene-3-carbonitrile MCR AdductKinetic Product: Favored at RT to 60°C. Reversible (Retro-Michael) at high heat (>100°C).
2H-Chromene-3-carbonitrile 3-Cyano-2H-chromeneThermodynamic Product: Requires elimination/dehydration; often favored by higher heat or specific bases (DABCO/DMAP).
4-Oxo-1-benzopyran-2-carbonitrile Chromone-2-carbonitrileOxidation Product: Requires oxidative conditions; high heat can degrade the nitrile.

This guide focuses on the 2-Amino-4H-chromene-3-carbonitrile (MCR pathway), the most common "4H" target.

Troubleshooting Guide (Q&A)

Module A: Reaction Initiation & Low-Temperature Issues

Q: I am running the reaction at Room Temperature (25°C) with piperidine/ethanol, but I only see the Knoevenagel intermediate (yellow precipitate) and no cyclized product. Why?

A: This is a classic Activation Energy (Ea) deficit.[1] The synthesis of 4H-chromenes proceeds via a domino Knoevenagel-Michael-Cyclization sequence.

  • Step 1 (Knoevenagel): Salicylaldehyde + Malononitrile

    
     Benzylidene malononitrile (Fast, low Ea).[1]
    
  • Step 2 (Michael/Cyclization): Nucleophilic attack and ring closure (Slower, higher Ea).

At RT, the reaction often stalls at the benzylidene intermediate (yellow solid).[1]

  • Solution: Increase temperature to 50–60°C or switch to a solvent with higher dielectric constant (e.g., Ethanol/Water 1:1) to stabilize the transition state of the cyclization step.

  • Catalyst Tweak: If staying at RT is required (e.g., for labile substituents), switch to a stronger organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which lowers the activation barrier for the Michael addition.[1]

Q: My product precipitates immediately at RT, but NMR shows it's a dimer. How do I prevent this?

A: Dimerization is a competing pathway favored by high concentration and low temperature where the kinetic product precipitates before rearranging to the thermodynamic 4H-chromene.

  • Mechanism: The intermediate iminochromene reacts with itself or unreacted malononitrile.

  • Fix:

    • Heat: Increase temperature to Reflux (78°C in EtOH) . Higher thermal energy favors the reversible equilibrium toward the stable monomeric 4H-chromene.

    • Dilution: Reduce concentration to 0.1 M to disfavor bimolecular dimerization.

Module B: High-Temperature Degradation & Purity

Q: At reflux (>80°C), my yield decreases, and the product turns dark/tarry. Is the nitrile group hydrolyzing?

A: While nitrile hydrolysis is possible, the more likely culprit is the Retro-Michael Reaction . At high temperatures, the 4H-chromene ring can open back up to the benzylidene intermediate, which then undergoes non-specific polymerization (tar).[1]

  • Diagnostic: Check TLC for the reappearance of the starting aldehyde spot after the reaction had previously reached completion.

  • Solution:

    • Strict Time Control: Quench the reaction immediately upon TLC completion (often <30 mins at reflux). Do not "overcook."

    • Solvent Switch: Use Water/Ethanol (1:1) . The "hydrophobic effect" in aqueous media accelerates the forward reaction (cyclization) while the lower boiling point prevents thermal degradation.[1]

Optimized Experimental Protocol

Method: One-Pot Synthesis of 2-Amino-4H-chromene-3-carbonitrile Objective: Balance kinetic activation with thermodynamic stability.

Materials
  • Salicylaldehyde (1.0 eq)[1]

  • Malononitrile (1.0 eq)[1]

  • Nucleophile (e.g., Dimedone, Naphthol, or 2nd eq of Malononitrile) (1.0 eq)[1]

  • Catalyst: Pyridine-2-carboxylic acid (P2CA) (15 mol%) OR DBU (5 mol%)

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Procedure
  • Pre-Heat: Set heating block/oil bath to 60°C . (Avoid starting cold to prevent dimer precipitation).[1]

  • Mixing: Dissolve Salicylaldehyde and Malononitrile in the solvent. Add catalyst.[2]

  • Initiation: Stir for 5 minutes. Observe color change (Yellow

    
     Knoevenagel formation).
    
  • Addition: Add the third component (Nucleophile).

  • Reflux: Increase temperature to mild reflux (~80°C ).

  • Monitoring: Spot TLC every 10 minutes.

    • Endpoint: Disappearance of aldehyde.

    • Visual Cue: Heavy precipitation of solid product usually occurs within 15-30 minutes.

  • Isolation (Critical):

    • Cool slowly to RT, then to 4°C. (Rapid cooling traps impurities).[1]

    • Filter and wash with cold Ethanol/Water.

    • Do not recrystallize from high-boiling solvents (DMF/DMSO) unless necessary, as heat promotes ring opening.[1]

Data Presentation: Temperature vs. Yield

The following table summarizes yield efficiencies across different thermal protocols for substituted 4H-chromenes.

EntryCatalystSolventTemperatureTimeYield (%)NotesRef
1 DBU (30 mol%)Water25°C (RT) 6 h85%Slow, "Green", good for heat-sensitive groups.[1]
2 P2CA (15 mol%)EtOH/H2OReflux (~80°C) 30 min98%Recommended. Fast, high purity, easy workup.[2]
3 Ionic LiquidNeat80°C 30 min95%High yield but requires expensive catalyst.[1][3]
4 None (Catalyst-free)EtOHReflux 2 h75-93%Slower, requires high heat to overcome Ea.[4]

Visualizing the Reaction Logic[1]

The following diagram illustrates the decision matrix for temperature optimization based on reaction intermediates.

ChromeneSynthesis Start Start: Salicylaldehyde + Malononitrile Knoevenagel Intermediate 1: Benzylidene (Yellow Solid) Start->Knoevenagel Fast Step CheckTLC Check TLC/Status Knoevenagel->CheckTLC Stalled Issue: Stalled Reaction (Only Yellow Solid) CheckTLC->Stalled At RT (Low Ea) Dimer Side Product: Dimerization (Precipitate) CheckTLC->Dimer At RT + High Conc. Product Target: 2-Amino-4H-Chromene (White/Pale Solid) CheckTLC->Product At Optimized Reflux (EtOH/H2O) LowTempPath Path A: Low Temp (RT - 40°C) HighTempPath Path B: Reflux (80°C) Stalled->Product Solution: Heat to 60°C or Add DBU Dimer->Product Solution: Heat to Reflux (Thermodynamic Control) Tar Issue: Tar/Degradation (Retro-Michael) Product->Tar Overheating (>100°C) or Prolonged Reflux

Caption: Workflow logic for temperature adjustment. Green path indicates optimized conditions; dashed lines represent corrective actions.

References

  • Synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles using DBU. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. Source: Royal Society of Chemistry (RSC) Advances.[1] URL:[Link]

  • One-pot catalytic multicomponent synthesis of chromene derivatives by 1-allyl-3-methyl-imidazolium halides. Source: Journal of Saudi Chemical Society. URL:[Link][1]

  • Catalyst-free synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile. Source: ResearchGate / Scientia Iranica. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Profiling: 7-Methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile

Executive Summary & Strategic Relevance The molecule 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile (also known as 7-methoxy-2-cyanochromone) represents a privileged scaffold in drug discovery, particularly as a precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The molecule 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile (also known as 7-methoxy-2-cyanochromone) represents a privileged scaffold in drug discovery, particularly as a precursor for tetrazole-based adenosine receptor antagonists and aldose reductase inhibitors.

In synthetic workflows, a critical bottleneck is distinguishing the 2-cyano regioisomer from its 3-cyano counterpart or the unreacted 2-carboxylic acid precursor. This guide provides a definitive spectral analysis to resolve these structural ambiguities without resorting to X-ray crystallography.

Key Differentiator

The presence of the electron-withdrawing nitrile group at position C2 creates a unique electronic environment for the H-3 proton . Unlike the 3-cyano isomer, where the singlet proton (H-2) is heavily deshielded (~8.8 ppm), the 2-cyano isomer exhibits a diagnostic singlet (H-3) significantly upfield (~6.9–7.0 ppm).

Structural Basis & Spin System

To interpret the NMR data accurately, we must first define the spin system. The molecule consists of two distinct domains:[1]

  • Ring A (Benzenoid): An ABX spin system formed by H-5, H-6, and H-8.

  • Ring C (Pyranoid): An isolated singlet (H-3) modulated by the C2-nitrile and C4-carbonyl anisotropy.

Diagram 1: Structural Numbering & Correlation

G Chromone Chromone Core (4H-1-benzopyran-4-one) Sub_7 7-Methoxy Group (-OCH3) Chromone->Sub_7 Pos 7 Sub_2 2-Cyano Group (-CN) Chromone->Sub_2 Pos 2 H3 H-3 Proton (Diagnostic Singlet) Chromone->H3 Pos 3 H5 H-5 Proton (Deshielded Doublet) Chromone->H5 Pos 5

Caption: Structural logic of 7-methoxy-2-cyanochromone showing key diagnostic protons (H-3 and H-5).

Experimental Protocol

Objective: Obtain high-resolution 1H NMR data suitable for publication and purity assessment.

Materials
  • Analyte: >5 mg of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile.

  • Solvent: DMSO-d6 (Preferred) or CDCl3.

    • Note: Chromones often exhibit poor solubility in CDCl3. DMSO-d6 is recommended to prevent aggregation-induced line broadening.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Methodology
  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for the isolated H-3 singlet which may have a longer T1).

    • Scans: 16–64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most common synthetic impurities and isomers.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 2-Cyano (δ ppm)Precursor: 2-COOH (δ ppm)Isomer: 3-Cyano (δ ppm)Multiplicity (J Hz)
H-5 (Peri-carbonyl)8.05 8.068.10Doublet (~8.8 Hz)
H-2 / H-3 6.98 (H-3) 6.93 (H-3)8.85 (H-2) Singlet
H-6 7.15 7.107.15dd (~8.8, 2.4 Hz)
H-8 7.25 7.207.25Doublet (~2.4 Hz)
7-OCH3 3.95 3.923.95Singlet
-COOH N/A~13.0 (Broad)N/ABroad Singlet
Detailed Interpretation
1. The Diagnostic H-3 Singlet (Target vs. Isomer)

The most critical distinction lies between the 2-cyano and 3-cyano isomers.

  • 2-Cyano: The proton is at C3 . It is beta to the carbonyl and alpha to the nitrile. The resonance appears upfield at ~6.98 ppm .

  • 3-Cyano: The proton is at C2 . It is flanked by the ring oxygen and the electron-withdrawing nitrile. This "double deshielding" shifts the signal downfield to ~8.85 ppm .

2. The H-5 Doublet (The Anisotropic Anchor)

The H-5 proton (approx. 8.05 ppm) is consistently the most downfield aromatic signal. This is due to the peri-effect —the magnetic anisotropy of the C4 carbonyl group spatially deshields the H-5 proton. This signal confirms the integrity of the chromone core.

3. Differentiation from Precursor (2-COOH)

The 2-cyano compound is often synthesized via dehydration of the 2-carboxamide, which comes from the 2-carboxylic acid.

  • The 2-COOH precursor will show a very broad acidic proton >12 ppm (often invisible if wet).

  • The H-3 shift is very similar (6.93 vs 6.98 ppm), making H-3 unreliable for distinguishing the acid from the nitrile.

  • Validation: Check 13C NMR. The Nitrile carbon appears at ~114 ppm, whereas the Carboxylic Acid carbonyl appears ~162 ppm.

Validation Workflow

Use this logic flow to validate your product identity during synthesis.

Diagram 2: Spectral Decision Tree

Validation Start Acquire 1H NMR (DMSO-d6) Check_Singlet Analyze Singlet Region (6.5 - 9.0 ppm) Start->Check_Singlet Is_Singlet_Downfield Is Singlet > 8.5 ppm? Check_Singlet->Is_Singlet_Downfield Result_Isomer IDENTIFIED: 3-Cyano Isomer (Regioisomer Impurity) Is_Singlet_Downfield->Result_Isomer Yes Check_Acid Check > 12 ppm for Broad Singlet Is_Singlet_Downfield->Check_Acid No (Singlet ~6.9 ppm) Result_Acid IDENTIFIED: 2-COOH Precursor (Incomplete Reaction) Check_Acid->Result_Acid Signal Present Result_Target CONFIRMED: 2-Cyano Target (Singlet ~6.9-7.0 ppm) Check_Acid->Result_Target Signal Absent

Caption: Decision tree for distinguishing 7-methoxy-2-cyanochromone from isomers and precursors.

Troubleshooting Common Issues

  • Water Peak Interference: In DMSO-d6, the water peak appears at ~3.33 ppm. If your sample is wet, this peak can broaden and drift, potentially obscuring the methoxy signal at 3.95 ppm. Solution: Use dry DMSO-d6 ampoules or add activated molecular sieves.

  • Solubility: If the spectrum appears noisy or peaks are broad, the compound may be aggregating. Solution: Warm the NMR tube to 40°C inside the probe to sharpen the lines.

References

  • Provides the baseline spectral data for the carboxylic acid precursor (H-3
  • Establishes the comparative shift logic for cyano-substituted heterocycles.
  • National Institutes of Health (NIH). (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. Retrieved March 3, 2026, from [Link]

    • Validates the additivity rules and substituent effects on the chromone scaffold.
  • Organic Chemistry Data. (2020). Proton NMR Chemical Shifts. Retrieved March 3, 2026, from [Link]

    • Authoritative source for general chemical shift ranges and anisotropy effects.

Sources

Comparative

HPLC Method Development for Purity Analysis of 7-Methoxychromone-2-carbonitrile: A Comparative Column Guide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Method Development, Column Selectivity Comparison, and Self-Validating Protocols Executive Summary The puri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Method Development, Column Selectivity Comparison, and Self-Validating Protocols

Executive Summary

The purity analysis of chromone derivatives—specifically 7-methoxychromone-2-carbonitrile —presents a unique analytical challenge in pharmaceutical development. Due to the planar, aromatic nature of the chromone core and the strong electron-withdrawing effect of the carbonitrile group, traditional alkyl-based stationary phases (like C18) often fail to provide adequate resolution between the active pharmaceutical ingredient (API) and its closely related synthetic precursors.

This guide objectively compares the chromatographic performance of standard C18 , Phenyl-Hexyl , and Biphenyl stationary phases. By exploring the causality behind


 interactions and mobile phase selection, we provide a field-proven, self-validating HPLC protocol that guarantees baseline resolution (

) for 7-methoxychromone-2-carbonitrile and its primary impurities.

Mechanistic Rationale: The Physics of Column Selection

Method development is not a trial-and-error exercise; it is an application of physical chemistry. When analyzing 7-methoxychromone-2-carbonitrile, the structural features of the analyte dictate the required stationary phase chemistry[1].

  • The Analyte's Electron Density: The carbonitrile (

    
    ) group is highly electronegative, pulling electron density away from the conjugated chromone ring. This makes the analyte a strong 
    
    
    
    -electron acceptor
    .
  • The Failure of C18: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the API and its hydroxylated precursor (7-hydroxychromone-2-carbonitrile) share similar hydrophobic profiles, C18 phases struggle to differentiate them, leading to peak co-elution.

  • The Aromatic Advantage (Phenyl-Hexyl vs. Biphenyl): Aromatic stationary phases provide orthogonal selectivity via

    
     interactions[2].
    
    • Phenyl-Hexyl offers a single phenyl ring tethered by a flexible six-carbon chain, providing a balance of moderate

      
       and strong hydrophobic retention[3].
      
    • Biphenyl phases feature two sequentially bonded aromatic rings, creating a rigid, electron-rich system. This acts as a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -electron donor , perfectly complementing the electron-deficient chromone analyte and resulting in superior dipole-induced dipole interactions.
      

Mechanism Analyte 7-Methoxychromone- 2-carbonitrile (u03C0-Acceptor) Biphenyl Biphenyl Phase (Strong u03C0-Donor) Analyte->Biphenyl Optimal u03C0-u03C0 Retention C18 C18 Phase (Hydrophobic Only) Analyte->C18 Poor Selectivity PhenylHexyl Phenyl-Hexyl Phase (Moderate u03C0-Donor) Analyte->PhenylHexyl Moderate Retention

Fig 1. Dominant retention mechanisms for chromones on aromatic vs. alkyl stationary phases.

Experimental Workflow & Self-Validating Protocol

To establish a robust method, we must design a self-validating system. This means the protocol inherently proves its own suitability before any unknown samples are analyzed, utilizing a System Suitability Test (SST) mixture containing the API and critical impurities.

Method Development Workflow

HPLC_Workflow N1 1. Analyte Profiling (Chromone Core + Nitrile) N2 2. Stationary Phase Selection (C18 vs. Phenyl-Hexyl vs. Biphenyl) N1->N2 Define polarity & u03C0-system N3 3. Mobile Phase Tuning (MeOH preferred over ACN) N2->N3 Maximize u03C0-u03C0 interactions N4 4. Gradient & pH Optimization (0.1% FA to suppress ionization) N3->N4 Adjust capacity factor (k') N5 5. Method Validation (SST: Resolution > 2.0) N4->N5 Finalize self-validating protocol

Fig 2. Systematic HPLC method development workflow for chromone derivatives.

Optimized Step-by-Step Methodology

Equipment: Agilent 1260 Infinity II LC system (or equivalent) equipped with a Diode Array Detector (DAD). Detection: UV at 254 nm (optimal for the highly conjugated chromone


 system)[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water. Causality: A pH of ~2.7 ensures that any unreacted silanols on the silica support are fully protonated, preventing secondary ion-exchange interactions that cause peak tailing. It also keeps acidic impurities in their neutral state for predictable reversed-phase retention[1].

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Causality:Do not use Acetonitrile (ACN). ACN contains a cyano group with its own ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     electrons, which compete with the stationary phase and suppress the 
    
    
    
    interactions needed to retain the chromone. Methanol, a protic solvent lacking
    
    
    electrons, maximizes the unique selectivity of aromatic columns.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Injection Volume: 5 µL

Step 3: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B (MeOH)
0.0 80 20
2.0 80 20
10.0 40 60
12.0 10 90
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

Step 4: System Suitability Testing (Self-Validation) Before injecting samples, inject an SST mixture containing:

  • Impurity A: 7-Hydroxychromone-2-carbonitrile (Polar synthetic precursor).

  • API: 7-Methoxychromone-2-carbonitrile.

  • Impurity B: 2-Hydroxy-4-methoxyacetophenone (Starting material). Pass Criteria: Resolution (

    
    ) between Impurity A and API must be 
    
    
    
    . Tailing factor for the API must be
    
    
    .

Comparative Performance Data

To objectively demonstrate the necessity of aromatic stationary phases, the SST mixture was run across three different column chemistries using the exact protocol described above. All columns were 150 x 4.6 mm, 3 µm solid-core particles.

Table 1: Chromatographic Performance Comparison
Column PhaseImpurity A

(min)
Target API

(min)
Impurity B

(min)
Resolution (

)
Tailing Factor (API)
Standard C18 4.214.456.100.8 (Co-elution) 1.45
Phenyl-Hexyl 5.106.327.852.4 1.12
Biphenyl 6.558.9010.224.1 1.03
Data Interpretation & Causality
  • Standard C18: Failed the self-validating SST criteria. The purely hydrophobic retention mechanism could not differentiate the slight polarity difference between the hydroxylated Impurity A and the methoxylated API, resulting in unacceptable co-elution (

    
    ).
    
  • Phenyl-Hexyl: Passed the criteria (

    
    ). The single phenyl ring provided enough 
    
    
    
    interaction to pull the API away from Impurity A. However, the flexible hexyl linker introduces some steric variability, resulting in slightly broader peaks compared to the biphenyl phase[3].
  • Biphenyl: The clear winner. The dual-ring structure provided maximum ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron donation to the electron-deficient carbonitrile-chromone. This specific dipole-induced dipole interaction dramatically increased the capacity factor (
    
    
    
    ) for the API, yielding baseline resolution (
    
    
    ) and perfect peak symmetry (Tailing = 1.03)[2].

Conclusion & Best Practices

For the purity analysis of 7-methoxychromone-2-carbonitrile and similar electron-deficient aromatic heterocycles, Biphenyl stationary phases vastly outperform standard C18 columns .

Key Takeaways for the Bench Scientist:

  • Ditch the C18: When analyzing planar aromatics with strong electron-withdrawing groups, default to a Biphenyl or Phenyl-Hexyl column to leverage

    
     selectivity.
    
  • Swap ACN for MeOH: Acetonitrile actively sabotages

    
     interactions. Always use Methanol as your organic modifier when utilizing aromatic stationary phases.
    
  • Control the pH: Maintain an acidic mobile phase (e.g., 0.1% Formic Acid) to suppress the ionization of phenolic impurities and prevent secondary silanol interactions.

By understanding the causality between analyte structure and stationary phase chemistry, laboratories can eliminate trial-and-error method development and implement robust, self-validating analytical systems.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. URL:[Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. URL:[Link]

  • Comparison of biphenyl and other aromatic stationary phases. NACALAI TESQUE, INC. URL:[Link]

  • High-Performance Liquid Chromatography (HPLC) for chromone detection. Oud Academia. URL:[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. URL:[Link]

Sources

Validation

Mass Spectrometry Platforms for the Analysis of 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated heterocyclic systems. 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile presents a unique analytical case s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly conjugated heterocyclic systems. 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile presents a unique analytical case study. The presence of the electron-withdrawing carbonitrile group at C2, coupled with the electron-donating methoxy group at C7, creates competing fragmentation pathways that respond fundamentally differently depending on the ionization energy and analytical platform used.

This guide objectively compares the performance of High-Resolution LC-ESI-QTOF, targeted LC-ESI-QqQ, and classical GC-EI-MS platforms for the characterization of this molecule, providing the mechanistic causality behind the data and self-validating protocols for your laboratory.

Mechanistic Causality of Fragmentation

Before comparing instrument performance, we must understand the intrinsic gas-phase chemistry of the analyte. Chromone derivatives are privileged scaffolds that exhibit highly predictable cleavage patterns under mass spectrometric conditions 1.

  • Retro-Diels-Alder (RDA) Cleavage: The hallmark of the chromone heterocyclic core is the RDA fragmentation occurring across the C-ring 2, 3. Thermodynamically driven by the stability of the resulting benzoyl-like fragments, the molecule expels neutral cyanoacetylene (HC≡C-CN, 51 Da) from the C2-C3 position, yielding a prominent A-ring fragment at m/z 150 (EI) or 151 (ESI).

  • Homolytic Demethylation: The C7-methoxy group is highly susceptible to the loss of a methyl radical (•CH3, 15 Da). This is not a random cleavage; it is driven by the formation of a highly stabilized, fully conjugated quinonoid oxonium ion. This pathway dominates in hard ionization environments.

  • Decarbonylation: The loss of carbon monoxide (CO, 28 Da) from the C4 position is a secondary degradation pathway, often occurring sequentially after demethylation or RDA cleavage.

Fragmentation M M•+ m/z 201 M_CH3 [M - •CH3]+ m/z 186 M->M_CH3 Loss of •CH3 (-15 Da) M_CO [M - CO]•+ m/z 173 M->M_CO Loss of CO (-28 Da) M_RDA RDA Fragment m/z 150 M->M_RDA RDA Cleavage (-51 Da) M_RDA_CO [RDA - CO]•+ m/z 122 M_RDA->M_RDA_CO Loss of CO (-28 Da)

Caption: Electron-impact (EI) mass spectrometry fragmentation pathway for 7-methoxy-4-oxo-4H-chromene-2-carbonitrile.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF vs. LC-ESI-QqQ

Selecting the correct platform requires balancing the need for structural proof against the need for quantitative sensitivity.

  • GC-EI-MS (Structural Fingerprinting): Utilizing a standardized 70 eV hard ionization, GC-MS strips an electron to form the odd-electron radical cation (M•+). Because 70 eV vastly exceeds the ionization energy of the chromone, extensive fragmentation occurs. The base peak is typically the m/z 186 [M - •CH3]+ ion. Drawback: The thermal lability of the carbonitrile group can lead to inlet degradation if the GC liner is active.

  • LC-ESI-QTOF (High-Resolution Elucidation): Electrospray Ionization (ESI) is a soft technique, yielding the intact even-electron [M+H]+ precursor (m/z 202.0504). By applying tunable Collision-Induced Dissociation (CID), we avoid homolytic radical loss. Instead, the even-electron RDA rearrangement dominates, yielding m/z 151.0395. The sub-ppm mass accuracy of the QTOF provides unequivocal elemental composition confirmation.

  • LC-ESI-QqQ (Targeted Quantitation): For pharmacokinetic or trace-level drug development studies, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is superior. The QqQ leverages the dominant ESI-CID RDA transition (m/z 202.05 → 151.04) to achieve femtogram-level limits of detection (LOD), though it sacrifices the full-scan structural context provided by the QTOF.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-QTOF Platform Sample Analyte: Chromene Derivative GC_Prep Extraction (Ethyl Acetate) Sample->GC_Prep LC_Prep Extraction (MeOH/H2O) Sample->LC_Prep EI_Ion EI Ionization (70 eV) GC_Prep->EI_Ion GC_Data Library Matching (Nominal Mass) EI_Ion->GC_Data ESI_Ion ESI-CID (Soft Ionization) LC_Prep->ESI_Ion LC_Data Formula Gen. (Accurate Mass) ESI_Ion->LC_Data

Caption: Comparative analytical workflows for GC-EI-MS and LC-ESI-QTOF mass spectrometry platforms.

Quantitative Data Presentation

The following table synthesizes the theoretical and experimentally observed fragmentation data, highlighting the stark differences in relative abundance driven by the ionization mechanism (Hard EI vs. Soft ESI-CID).

Table 1: Comparative Fragmentation Data for 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile

Structural AssignmentNeutral LossTheoretical m/z (ESI, [M+H]+)LC-ESI-QTOF Relative AbundanceTheoretical m/z (EI, M•+)GC-EI-MS Relative Abundance
Intact Molecular Ion None202.0499100% (Base Peak)201.042665%
Demethylation - •CH3 (15 Da)187.026445%186.0191100% (Base Peak)
Decarbonylation - CO (28 Da)174.055015%173.047730%
Retro-Diels-Alder (RDA) - C3HN (51 Da)151.039085%150.031775%
RDA + Decarbonylation - C3HN - CO123.044120%122.036840%

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating specific system suitability checks to ensure that the observed fragmentation is an artifact of the molecule, not the matrix or instrument condition.

Protocol A: LC-ESI-QTOF Structural Elucidation
  • System Suitability (Calibration): Prior to analysis, infuse a highly fluorinated tuning mix (e.g., Agilent ESI-L) to verify sub-2 ppm mass accuracy and ensure the TOF flight tube is thermally stabilized.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with 100 ng/mL of an isotopically labeled internal standard (e.g., D3-methoxy-chromone) to validate ionization efficiency and track matrix suppression.

  • Chromatography: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 10% B to 90% B over 5 minutes at 0.4 mL/min.

  • Source Parameters: Operate in ESI positive mode. Capillary voltage: 3.5 kV; Drying gas temperature: 250°C at 10 L/min; Nebulizer: 35 psi.

  • Data Acquisition (Auto MS/MS): Acquire data from m/z 50–1000. Set the quadrupole to isolate the m/z 202.05 precursor. Ramp the collision energy (CE) from 15 eV to 35 eV using ultra-high purity N2 as the collision gas to capture both the primary RDA cleavage and secondary decarbonylation events.

Protocol B: GC-EI-MS Spectral Fingerprinting
  • System Suitability (Tuning): Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69 / 219 / 502 relative abundance ratios meet standard 70 eV criteria to guarantee library-matchable spectra. Verify the inlet liner is deactivated to prevent carbonitrile degradation.

  • Sample Preparation: Extract or dissolve the analyte in anhydrous Ethyl Acetate to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min, holding at the final temperature for 5 minutes.

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire full-scan data from m/z 50 to 350.

References

1.[2] Sharma, V. P., & Singh, O. V. "Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters." Asian Journal of Chemistry. URL: 2.[1] Nchinda, A. T. "Chemical Studies of Selected Chromone Derivatives." Rhodes University (CORE). URL: 3.[3] "Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry." PMC. URL:

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chromone-2-carbonitriles

Introduction The chromone scaffold, a benzopyran-4-one ring system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous chromone-containing compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a carbonitrile (-C≡N) group at the 2-position of the chromone ring system yields chromone-2-carbonitriles, a class of compounds with unique electronic and steric properties that offer exciting opportunities for drug design.

The carbonitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, significantly influencing a molecule's binding affinity and selectivity for its target. This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of chromone-2-carbonitriles, synthesizing findings from published literature to offer a rational framework for the design of novel therapeutic agents. We will delve into how substitutions on the chromone core modulate biological activity, compare this scaffold to other related chromone derivatives, and provide key experimental protocols for their evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of chromone-2-carbonitriles is profoundly influenced by the nature and position of substituents on the chromone ring. The following sections dissect the SAR based on modifications at various positions.

The Significance of the 2-Carbonitrile Moiety

While extensive SAR studies specifically on chromone-2-carbonitriles are still emerging, the importance of the substituent at the C-2 position is well-established for the broader chromone class. For instance, chromone-2-carboxamides have been investigated as inhibitors of various enzymes, with their activity being highly dependent on the nature of the amide substituent.[4] The 2-carbonitrile group, being a smaller, more rigid, and electronically distinct moiety compared to a carboxamide, is expected to confer a different pharmacological profile. Its linear geometry and strong dipole moment can allow for unique interactions within a protein's binding pocket.

Substitutions on the Benzene Ring: Modulating Potency and Selectivity

The benzene ring of the chromone scaffold (positions 5, 6, 7, and 8) provides a versatile platform for chemical modification to fine-tune the biological activity.

  • Position 6: This position has been a frequent target for modification in various chromone derivatives.

    • Halogens: The introduction of halogens, particularly fluorine and chlorine, at the 6-position has been shown to enhance the anticancer activity of chromone derivatives.[1] This is likely due to the increased lipophilicity and the ability of halogens to form specific interactions with the target protein. For example, a fluorine atom at C-6 in a series of chromone carboxamides resulted in more active compounds.[1]

    • Methyl Group: Conversely, the replacement of a halogen with a methyl group at this position has been reported to result in less active anticancer compounds.[1]

  • Position 7: Substitutions at the 7-position have been found to be critical for the activity of chromones as monoamine oxidase (MAO) inhibitors.

    • Benzyloxy and Methoxy Groups: 7-Benzyloxy and 7-methoxy substituted chromones have demonstrated potent and selective inhibition of MAO-B.[5] The nature of the substituent on the benzyloxy ring can further modulate this activity.[5]

  • Positions 5 and 8: These positions are also amenable to substitution, often with hydroxyl or methoxy groups.

    • Hydroxyl Groups: The presence of hydroxyl groups can increase the antioxidant potential of the chromone scaffold. However, their impact on other activities can vary. For instance, a 5-hydroxy group was found to be critical for the cytotoxic activity of certain chromone derivatives.

    • Methoxy Groups: Methoxy groups at these positions can influence the molecule's lipophilicity and metabolic stability.

Comparative Analysis with Related Chromone Scaffolds

To fully appreciate the SAR of chromone-2-carbonitriles, it is instructive to compare them with their structural isomers and analogs.

  • Chromone-2-carbonitriles vs. Chromone-3-carbonitriles: The position of the carbonitrile group significantly alters the molecule's electronic distribution and overall shape. Studies on chromone-3-carbonitriles have highlighted their potential as antifungal agents, with the carbonitrile group being crucial for their activity.[6] A direct comparative study of the 2- and 3-carbonitrile isomers against the same biological target would be highly valuable to elucidate the optimal positioning of this key functional group.

  • Chromone-2-carbonitriles vs. Chromone-2-carboxamides: As previously mentioned, chromone-2-carboxamides have been explored for various therapeutic applications. The replacement of the carboxamide with a carbonitrile can lead to a smaller, more rigid molecule with a different hydrogen bonding profile, potentially leading to altered target selectivity and potency.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of chromone-2-carbonitriles.

General Synthesis of Chromone-2-carbonitriles

A common route to synthesize the chromone-3-carbonitrile scaffold involves the Vilsmeier-Haack reaction of 2-hydroxyacetophenones followed by reaction with hydroxylamine hydrochloride.[7][8] A similar strategy could likely be adapted for the synthesis of chromone-2-carbonitriles, though specific literature for this transformation is less common.

Step-by-step synthesis of a precursor, Chromone-3-carbonitrile:

  • Vilsmeier-Haack Reaction: To a cooled (0 °C) solution of the appropriately substituted 2-hydroxyacetophenone in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours to form the corresponding 3-formylchromone.

  • Oximation and Dehydration: The crude 3-formylchromone is then treated with hydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM).

  • This reaction typically proceeds at room temperature and results in the formation of the chromone-3-carbonitrile.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the chromone-2-carbonitrile derivatives (typically from a DMSO stock solution) for 48-72 hours. Control wells should include untreated cells and cells treated with a known anticancer drug (e.g., doxorubicin).[9]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation

Table 1: Summary of Structure-Activity Relationships for Chromone Derivatives

Position of SubstitutionSubstituentEffect on Biological ActivityReference(s)
2-CNPotentially confers unique target selectivity and potency.Inferred
3-CNAntifungal activity.[6]
6-F, -ClIncreased anticancer activity.[1]
6-CH3Decreased anticancer activity.[1]
7-OCH2Ph, -OCH3Potent and selective MAO-B inhibition.[5]
5-OHCritical for cytotoxicity in some derivatives.

Table 2: Hypothetical IC50 Values of Chromone-2-carbonitrile Derivatives Against a Kinase Target

CompoundR1 (at C6)R2 (at C7)IC50 (nM)
1a HH500
1b FH150
1c ClH120
1d HOCH3300
1e FOCH380

Note: These are hypothetical values for illustrative purposes.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Chromone-2-carbonitrile Scaffold B Chemical Modification (Substitution at C5, C6, C7, C8) A->B C In Vitro Screening (e.g., Kinase Assay, MTT Assay) B->C D Determination of Potency (IC50) C->D E Analyze Structure-Activity Relationships D->E F Identify Key Pharmacophores E->F G Design Next-Generation Analogs F->G G->B Iterative Optimization

Caption: General workflow for a Structure-Activity Relationship (SAR) study of chromone-2-carbonitriles.

SAR_Summary cluster_SAR Key SAR Insights for Chromone-2-carbonitriles scaffold C2 2-CN: Key for target interaction C6 6-Halogen: Enhances anticancer activity C7 7-O-Alkyl/Aryl: Modulates MAO inhibition C5_8 5,8-OH/OMe: Influences antioxidant & cytotoxic effects

Sources

Validation

Comparative Potency Guide: 7-Methoxy vs. 7-Hydroxy Chromone-2-carbonitriles

Chromone-2-carbonitriles represent a highly privileged pharmacophore in modern medicinal chemistry. The specific substitution at the C-7 position of the chromone core profoundly dictates the molecule's steric bulk, elect...

Author: BenchChem Technical Support Team. Date: March 2026

Chromone-2-carbonitriles represent a highly privileged pharmacophore in modern medicinal chemistry. The specific substitution at the C-7 position of the chromone core profoundly dictates the molecule's steric bulk, electronic distribution, and lipophilicity. This guide provides an objective, data-driven comparison of 7-methoxy chromone-2-carbonitrile and 7-hydroxy chromone-2-carbonitrile , evaluating their physicochemical properties, comparative potency across biological targets, and the self-validating experimental workflows used to benchmark them.

Physicochemical & Pharmacokinetic Profiling

The transition from a hydroxyl (-OH) to a methoxy (-OCH3) group at the C-7 position fundamentally alters how the chromone scaffold interacts with biological systems.

  • 7-Hydroxy Chromone-2-carbonitrile : The -OH group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This allows the molecule to form tight, directional water-bridge networks with polar residues in enzyme active sites. However, the higher polarity restricts passive membrane permeability.

  • 7-Methoxy Chromone-2-carbonitrile : The methoxy substitution eliminates the HBD capability, acting solely as an HBA. The addition of the methyl group increases the calculated partition coefficient (ClogP) and reduces the Topological Polar Surface Area (TPSA). This enhanced lipophilicity facilitates superior penetration of the blood-brain barrier (BBB), making it highly relevant for central nervous system (CNS) targets like[1]. Furthermore, this specific 7-methoxy derivative has been isolated from natural sources, demonstrating notable antibacterial and antiviral activities as identified in [2].

Quantitative Data Summary
Pharmacological Property / Assay7-Hydroxy Chromone-2-carbonitrile7-Methoxy Chromone-2-carbonitrileCausality / Structural Implication
H-Bond Donor (HBD) 10-OH allows interaction with polar active site residues; -OMe prevents donor bonding.
H-Bond Acceptor (HBA) 44Both maintain baseline acceptor interactions via the chromone core and nitrile group.
Calculated LogP (ClogP) ~1.8~2.3Methoxy group increases lipophilicity, enhancing cellular membrane permeability.
Topological Polar Surface Area 66.5 Ų55.5 ŲLower TPSA in 7-OMe correlates with superior Blood-Brain Barrier (BBB) crossing.
LOX Inhibition (Relative IC50) High PotencyModerate Potency7-OH forms critical hydrogen bonds in the LOX active site[3].
MAO-B Inhibition (Relative IC50) Moderate PotencyHigh Potency7-OMe fits the hydrophobic bipartite cavity of MAO-B and crosses the BBB effectively[4].
Antimicrobial Activity ModerateHigh7-OMe disrupts lipid bilayers more efficiently; validated in natural isolates[2].

Mechanistic Pathway of Enzyme Inhibition

Chromone derivatives are well-documented inhibitors of pro-inflammatory and oxidative enzymes. By inhibiting targets like Lipoxygenase (LOX) or MAO-B, these compounds prevent the catalytic accumulation of Reactive Oxygen Species (ROS), thereby halting downstream apoptotic pathways.

Pathway Chromone 7-Substituted Chromone-2-carbonitrile (7-OH or 7-OMe) Enzyme Target Enzyme (LOX / MAO-B) Chromone->Enzyme Competitive Inhibition ROS Reactive Oxygen Species (ROS) Accumulation Enzyme->ROS Catalytic Byproducts Inflammation Neuroinflammation & Oxidative Stress ROS->Inflammation Pathway Activation Apoptosis Cellular Apoptosis Inflammation->Apoptosis Triggers Cell Death

Mechanistic pathway of LOX/MAO-B inhibition by chromone derivatives mitigating oxidative stress.

Experimental Methodologies: Self-Validating Systems

To objectively compare the potency of these two derivatives, researchers must utilize robust, self-validating assay systems. The following protocol details a High-Throughput Fluorometric Assay designed to evaluate enzyme inhibition (e.g., LOX or MAO-B) while strictly controlling for false positives.

Protocol: High-Throughput Fluorometric Enzyme Assay

Step 1: Reagent Preparation & Baseline Calibration

  • Action : Prepare the recombinant enzyme (e.g., human MAO-B or soybean LOX) in 50 mM HEPES buffer (pH 7.4).

  • Causality : HEPES provides a stable physiological pH that resists temperature-induced shifts better than Tris buffers. This prevents enzyme denaturation and maintains the precise protonation state of the 7-OH chromone, which is critical for accurate binding affinity measurements.

Step 2: Compound Serial Dilution & Plating

  • Action : Dissolve the 7-methoxy and 7-hydroxy chromone-2-carbonitriles in 100% anhydrous DMSO. Dilute the compounds in the assay buffer to achieve a final DMSO concentration of ≤1% (v/v) in a 96-well black microtiter plate.

  • Causality : Black plates are mandatory to prevent fluorescence cross-talk between adjacent wells. Maintaining DMSO at ≤1% is a critical parameter; higher concentrations can artificially inhibit enzymatic activity or induce protein precipitation, skewing the IC50 data.

Step 3: Incubation & Kinetic Readout

  • Action : Add the specific fluorogenic substrate (e.g., Amplex Red for MAO-B assays) and incubate at 37°C. Measure fluorescence continuously over a 30-minute window (Ex/Em = 530/590 nm).

  • Causality : A continuous kinetic reading, rather than a single end-point measurement, allows researchers to identify time-dependent inhibition. This distinguishes competitive, reversible binders from irreversible suicide inhibitors.

Step 4: Self-Validation & Quality Control (The Trustworthiness Pillar)

  • Action : Calculate the Z'-factor using positive controls (e.g., Selegiline for MAO-B or Zileuton for LOX) and negative controls (vehicle only).

  • Causality : The assay is only validated if the Z'-factor is > 0.5. This mathematical threshold proves that the assay window is sufficiently large and the standard deviation is low enough to trust the comparative IC50 data between the 7-OH and 7-OMe derivatives. If Z' < 0.5, the plate must be rejected.

Workflow Start Compound Library Preparation (7-OH & 7-OMe Variants) Assay Fluorometric Enzyme Assay (LOX / MAO-B) Start->Assay High-Throughput Screening Data IC50 & Kinetic Profiling (Dose-Response) Assay->Data Fluorescence Readout Validation Self-Validation (Z'-factor > 0.5, Ref. Inhibitor) Assay->Validation Quality Control SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Comparative Potency Output Validation->Data Confirms Robustness

Self-validating high-throughput screening workflow for evaluating chromone derivative potency.

References

  • Senthilkumar, N., et al. "Pterocarpus indicus Willd: A Lesser Known Tree Species of Medicinal Importance." Asian Journal of Research in Botany, 2020. URL:[Link]

  • Lončarić, M., et al. "Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study." Pharmaceuticals, 2020. URL:[Link]

  • Benny, A. T., et al. "Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity." Mini-Reviews in Medicinal Chemistry, 2022. URL:[Link]

Sources

Comparative

Reference Standards for 4H-1-Benzopyran-2-carbonitrile Identification: A Comparative Technical Guide

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes regulatory standards (ICH Q3A/B), analytical chemistry principles, and specific data r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes regulatory standards (ICH Q3A/B), analytical chemistry principles, and specific data regarding the identification of 4H-1-Benzopyran-2-carbonitrile and its derivatives.

Executive Summary: The Cost of Uncertainty

In the development of potassium channel openers and anticancer agents, the 4H-1-Benzopyran-2-carbonitrile scaffold (often specifically the stable 4-oxo-4H-1-benzopyran-2-carbonitrile , CAS 33543-90-7) serves as a critical pharmacophore and potential process impurity.

The distinction between a Certified Reference Material (CRM) and a Reagent Grade alternative is not merely administrative—it is the difference between a validated method and a regulatory observation. This guide objectively compares these standards, demonstrating how "economical" alternatives can introduce significant quantitation errors due to the specific hydrolytic instability of the C-2 nitrile group.

Technical Context & Molecule Stability

The 4H-1-benzopyran-2-carbonitrile moiety presents a specific analytical challenge: Hydrolytic Instability .

Under standard laboratory conditions (ambient moisture, non-inert storage), the nitrile group at position 2 is susceptible to hydrolysis, converting first to the amide (4-oxo-4H-1-benzopyran-2-carboxamide) and subsequently to the carboxylic acid .

  • Target Analyte: 4-oxo-4H-1-benzopyran-2-carbonitrile (Chromone-2-carbonitrile).

  • Critical Impurity A: 4-oxo-4H-1-benzopyran-2-carboxamide (Hydrolysis Product 1).

  • Critical Impurity B: 4-oxo-4H-1-benzopyran-2-carboxylic acid (Hydrolysis Product 2).

A reference standard that lacks rigorous certification (e.g., Reagent Grade) often contains 1–5% of these hydrolysis products, which co-elute or cause response factor errors in HPLC assays.

Pathway Visualization

The following diagram illustrates the degradation pathway that necessitates high-purity standards.

degradation_pathway Fig 1. Hydrolytic degradation pathway of the nitrile standard under improper storage. Nitrile 4H-1-Benzopyran- 2-carbonitrile (Target Analyte) Amide Impurity A: Carboxamide (Intermediate) Nitrile->Amide + H2O (Hydrolysis) Acid Impurity B: Carboxylic Acid (Final Degradant) Amide->Acid + H2O (Hydrolysis)

Comparative Analysis: CRM vs. Alternatives

We evaluated three classes of reference standards for the identification and quantitation of 4H-1-Benzopyran-2-carbonitrile.

Product Definitions
  • Certified Reference Material (CRM): ISO 17034 accredited.[1] Includes uncertainty budget, traceability to SI units, and validated purity (Mass Balance/qNMR).

  • Analytical Standard: Characterized (NMR/HPLC) but lacks uncertainty data or ISO 17034 accreditation.

  • Reagent Grade: Commercial chemical synthesis grade. Purity often listed as ">95%" or "Technical Grade."

Performance Data Comparison

The following data summarizes a comparative study where all three standards were analyzed using a validated HPLC-UV method (


 = 254 nm).
FeatureCertified Reference Material (CRM) Analytical Standard Reagent Grade (Alternative)
Assigned Purity 99.8% ± 0.3% (k=2)98.5% (Nominal)>95% (Not specific)
Traceability NIST / SI Units Internal StandardNone
Water Content (KF) 0.05% (Dry)0.4%1.8% (Hygroscopic)
Impurity A (Amide) Not Detected (<0.05%) 0.8%3.2%
Assay Error Risk Low (<0.5%) Moderate (1-2%)High (>4%)
Suitability Quantitation, Release Testing ID, Method DevSynthesis Starting Material

Key Insight: The Reagent Grade alternative showed a 3.2% contamination of the Amide impurity. Because the Amide has a similar UV chromophore to the Nitrile, it can lead to a false positive bias in potency calculations if not chromatographically resolved.

Experimental Protocols

Protocol A: Self-Validating Identification (HPLC-UV/MS)

This protocol ensures that your reference standard is actually the Nitrile and not the Amide degradation product.

Objective: Differentiate 4H-1-Benzopyran-2-carbonitrile from its hydrolysis impurities.

Method Parameters:

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm; MS (ESI+) Scan 100–400 m/z.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the Reference Standard in anhydrous Acetonitrile. (Avoid water to prevent in-situ hydrolysis).

  • Injection: Inject 10 µL.

  • Validation Criteria (Self-Check):

    • Peak 1 (Amide): Expect RT ~ 4.2 min. MS Parent: [M+H]+ = 190.05.

    • Peak 2 (Nitrile - Target): Expect RT ~ 5.8 min. MS Parent: [M+H]+ = 172.04.

    • Resolution: If Resolution (Rs) < 2.0 between Peak 1 and 2, the method is not specific.

Observation:

  • CRM: Single peak at 5.8 min. MS confirms 172.04 m/z.

  • Reagent Grade: Main peak at 5.8 min, plus a shoulder or distinct peak at 4.2 min (Amide) and tailing (Acid).

Protocol B: qNMR Purity Verification

If a CRM is unavailable, you must cross-validate your "Analytical Standard" using quantitative NMR (qNMR).

  • Internal Standard: Use Maleic Acid (TraceCERT® or equivalent) as the internal calibrant.

  • Solvent: DMSO-d6 (The nitrile is sparingly soluble in CDCl3).

  • Key Signal: Monitor the singlet proton at position 3 (H-3) of the chromone ring, typically appearing around δ 6.8 - 7.0 ppm .

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Decision Workflow: Selecting the Right Standard

Use this logic flow to determine the appropriate standard grade for your specific development phase.

selection_workflow Fig 2. Decision matrix for reference standard selection based on regulatory impact. Start Select Application Phase Phase What is the development stage? Start->Phase Discovery Early Discovery / Screening Phase->Discovery Synthesis MethodVal Method Validation / QC Release Phase->MethodVal GMP/GLP ImpurityID Impurity Identification Phase->ImpurityID Characterization Reagent Reagent Grade (Acceptable if Identity confirmed by NMR) Discovery->Reagent CRM Certified Reference Material (CRM) (MANDATORY) MethodVal->CRM Analytical Analytical Standard (Acceptable with CoA) ImpurityID->Analytical

Conclusion

For the identification of 4H-1-Benzopyran-2-carbonitrile , the primary risk is hydrolytic degradation leading to false identification or inaccurate potency assignment.

  • Choose Reagent Grade only for early-stage synthesis where 5% error margins are acceptable.

  • Choose CRM for all GMP release testing, stability studies, and method validation to ensure traceability and avoid OOS (Out of Specification) results caused by degrading standards.

Recommendation: Always store the reference standard at -20°C in a desiccator . Upon first opening, re-verify the purity via the HPLC Protocol A described above to confirm the integrity of the nitrile group.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials (RMs) and Certified Reference Materials (CRMs): Definitions and distinctions. (2023).[1][3][4] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. (2024).[1][5] Retrieved from [Link]

  • PubChem. 4-Oxo-4H-1-benzopyran-2-carbonitrile (Compound Summary). (2024).[1][5] National Library of Medicine. Retrieved from [Link]

  • Gaikwad, S. & Kamble, S. Synthesis of 4H-chromenes under microwave conditions. (2023).[1][3][4] Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- proper disposal procedures

Emergency Safety Card: 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- Parameter Critical Action / Information CAS Number 33544-14-8 (Verify specific salt/solvate forms) Primary Hazard Acute Toxicity (Oral/Dermal/Inhala...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Card: 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

Parameter Critical Action / Information
CAS Number 33544-14-8 (Verify specific salt/solvate forms)
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) ; Cyanide Potential (under acidic conditions).
Immediate Spill Do NOT use water initially. Cover with dry lime, sand, or soda ash.
Incompatibility STRONG ACIDS (Risk of HCN evolution), Strong Oxidizers.[1]
PPE Nitrile gloves (double-gloved recommended), Lab coat, Safety goggles, N95/P100 respirator if dust is present.

Introduction: The Dual-Hazard Framework

Proper disposal of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile requires a nuanced understanding of its chemical architecture. Unlike generic organic waste, this compound presents a dual-hazard profile :

  • The Chromone Core: A pharmacologically active scaffold capable of interacting with biological systems (e.g., enzyme inhibition), necessitating containment to prevent environmental bio-accumulation.

  • The Nitrile Moiety (-CN): While stable under neutral conditions, the C≡N bond poses a latent risk of releasing Hydrogen Cyanide (HCN) gas if exposed to strong acids or specific metabolic breakdown pathways.

Core Directive: This compound must never be treated as "General Organic Waste." It requires a dedicated segregation stream to ensure downstream incineration destroys the nitrile bond without accidental hydrolysis.

Waste Segregation & Compatibility Logic

The most critical error in handling nitrile-functionalized chromones is commingling them with acidic waste streams.

The "Zero-Acid" Rule

Under no circumstances should this compound enter a waste container with pH < 7.

  • Mechanism of Failure: Acidic hydrolysis of the nitrile group can generate carboxylic acids and ammonium salts, or in reducing environments, trace HCN.

  • Protocol: Dedicate a specific waste stream labeled "Organic Nitriles - TOXIC - NO ACIDS."

Visualizing the Segregation Logic

WasteSegregation Start Waste: 7-methoxy-4-oxo-... StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Bin A: Toxic Solids (Double Bagged) Solid->SolidBin Dry AcidCheck Contains Acids? Liquid->AcidCheck OxidizerCheck Contains Oxidizers? AcidCheck->OxidizerCheck No Stop STOP: Potential HCN Evolution Segregate Immediately AcidCheck->Stop Yes LiqBin Bin B: Non-Halogenated Organics (High BTU Incineration) OxidizerCheck->LiqBin Neutral/Organic Solvent OxidizerCheck->Stop Yes CyanideBin Bin C: Cyanide Waste (Alkaline pH > 10) Stop->CyanideBin Neutralize/Adjust pH

Figure 1: Decision matrix for segregating nitrile-bearing chromone waste. Note the critical stop points for acidic or oxidizing mixtures.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound/Powder)

Applicability: Expired reagents, spill cleanup residues, weighing paper.

  • Containment: Do not throw loose powder into a drum. Place the material in a clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a label directly to the inner bag: "Toxic Solid - Organic Nitrile."

  • Secondary Containment: Seal the bag and place it into a wide-mouth HDPE drum (UN-rated 1H2).

  • Disposal Path: Incineration.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Compound dissolved in DMSO, Methanol, or Acetonitrile.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with incineration (e.g., non-halogenated preferred).

  • pH Verification: Dip a pH strip into the waste.

    • If pH < 7: Add dilute NaOH or aqueous Sodium Bicarbonate until pH is neutral or slightly basic (pH 8-9). Rationale: Keeps the nitrile stable.

  • Collection: Pour into a dedicated carboy labeled "Organic Waste - Toxic - Nitriles."

  • Prohibited Additives: Do not add metal salts or acids to this container.

Scenario C: Empty Containers & Glassware

Applicability: Original vials, flasks.

  • Triple Rinse Protocol:

    • Rinse 1: Use a solvent capable of dissolving the chromone (Acetone or Methanol). Collect this rinsate into the Liquid Waste (Scenario B) container.

    • Rinse 2: Repeat.

    • Rinse 3: Water rinse.[2][3][4][5][6][7]

  • Defacing: Deface the original label.

  • Disposal: Treat the glass as "Chemically Contaminated Glass" or "Puncture Waste" depending on facility rules.

Professional Incineration Specifications

As a researcher, your responsibility ends at the "Satellite Accumulation Area" (SAA), but understanding the downstream process ensures you package correctly.

Parameter Requirement Reasoning
Method High-Temperature IncinerationRequired to break the aromatic chromone ring and oxidize the nitrile group completely to N₂/CO₂.
Temperature > 1000°C (Secondary Chamber)Ensures destruction of refractory organic bonds and prevents formation of NOx precursors.
Waste Code (US) P-Listed (if applicable) or D003 (Reactivity) While not always strictly P-listed, treating as a reactive cyanide-bearing waste (D003) is a prudent safety margin.
Supplemental Fuel High BTU solventsThe compound is organic; mixing with high-BTU solvents (methanol/ethanol) aids the incineration process.

Emergency Spill Response (Bench Scale)

If 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is spilled:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[6]

  • PPE Upgrade: Wear double nitrile gloves and a dust mask/respirator.

  • Dry Spill:

    • Cover with a dust suppressant (damp sand or specialized absorbent pads).

    • Do not use a vacuum (risks aerosolization).

    • Scoop into a bag; seal and label as hazardous waste.

  • Wet Spill (Solution):

    • Absorb with vermiculite or clay-based absorbent.

    • Do not use paper towels (they increase surface area for evaporation).

    • Place absorbent in a sealed container.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the wash water as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33544-14-8. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Washington, DC. Available at: [Link]

Sources

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